molecular formula C8H6F2O4S B2614860 Methyl 2-fluoro-4-(fluorosulfonyl)benzoate CAS No. 1909313-75-2

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Cat. No.: B2614860
CAS No.: 1909313-75-2
M. Wt: 236.19
InChI Key: MVZNEFRVGUWAFO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate ( 1955561-64-4) is a specialized benzoate ester engineered for use in chemical biology and drug discovery, particularly as a building block for Sulfur-Fluoride Exchange (SuFEx) chemistry. Its molecular formula is C8H6F2O4S, with a molecular weight of 236.19 g/mol . The compound features a fluorosulfonyl group, a privileged electrophile in the burgeoning field of SuFEx click chemistry. This latent reactivity enables researchers to synthesize covalent probes and inhibitors that selectively engage with amino acid residues such as tyrosine, histidine, and lysine in complex biological systems . The strategic incorporation of a fluorine atom at the 2-position of the benzoate ring can fine-tune the compound's electronic properties, potentially influencing its reactivity and the stability of the resulting conjugates. The primary research value of this reagent lies in its application for the synthesis of diverse covalent ligand libraries. These libraries are pivotal for innovative "electrophile-first" discovery approaches, allowing for the identification of novel modulators of protein function. Furthermore, the methyl ester group offers a versatile synthetic handle for further functionalization, enabling its integration into more complex molecular architectures like macrocyclic peptides . As such, this compound is an invaluable tool for chemoproteomic applications, including target identification and selectivity profiling for potential therapeutic agents. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZNEFRVGUWAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Introduction

This compound is a specialized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized structure, featuring a methyl ester, an ortho-fluoro substituent, and a para-fluorosulfonyl group, makes it a highly versatile building block for the synthesis of complex molecules and a valuable tool in covalent inhibitor design. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity[1][2].

The defining feature of this molecule is the fluorosulfonyl moiety (-SO₂F). This group serves as a highly tunable and stable electrophilic "warhead." It is notably employed in Sulfonyl-Fluoride Exchange (SuFEx) click chemistry, allowing for the creation of robust covalent bonds with nucleophilic residues in biological targets. This guide provides a detailed examination of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for its use in a research setting.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. While a specific CAS number for this exact isomer is not broadly indexed, its identity is unequivocally defined by its structure and IUPAC name. Its properties can be inferred from closely related analogs and computational models.

Chemical Structure: Chemical Structure of this compound

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C₈H₆F₂O₄SCalculated
Molecular Weight 236.19 g/mol Calculated
Physical Form Predicted to be a solid at room temperatureAnalogy to similar compounds[3]
Storage Temperature Inert atmosphere, 2-8°C recommendedAnalogy to similar compounds[3]
Predicted XLogP ~1.8Computational Prediction
Hydrogen Bond Acceptors 4Computational Prediction

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectra for this compound are distinct due to the influence of the two different fluorine atoms.

  • ¹H NMR Spectroscopy: The aromatic region would display complex multiplets for the three protons on the benzene ring due to ortho, meta, and para couplings, as well as additional splitting from the adjacent ¹⁹F nucleus. A sharp singlet, integrating to 3H, would appear downfield (typically ~3.9 ppm) corresponding to the methyl ester protons[4].

  • ¹⁹F NMR Spectroscopy: This is a key technique for this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and another for the sulfonyl fluoride (S-F). The S-F fluorine typically appears as a singlet around +65 ppm[5]. The C-F signal's chemical shift would be further downfield.

  • ¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be significantly downfield (~165 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1400 and 1200 cm⁻¹), the C=O stretch of the ester (approx. 1720 cm⁻¹), and C-F bond vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 236. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Chemical Reactivity and Mechanistic Rationale

The utility of this compound stems from the distinct reactivity of its three functional groups. Experimental design should be guided by an understanding of these reactive sites.

The Fluorosulfonyl Group: A Gateway to Covalent Chemistry

The fluorosulfonyl group is the primary center of reactivity. It is an electrophilic moiety that is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it is sufficiently reactive to engage with strong nucleophiles. This makes it an ideal functional group for targeted covalent modification.

The SuFEx Reaction: The cornerstone reaction involving this group is the Sulfonyl-Fluoride Exchange (SuFEx). In this process, a nucleophile (typically an amine or alcohol) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfate ester linkage, respectively.

General mechanism for the SuFEx reaction.
Reactivity of the Methyl Ester

The methyl ester group provides a secondary site for modification.

  • Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidic workup will readily hydrolyze the ester to the corresponding carboxylic acid, 2-fluoro-4-(fluorosulfonyl)benzoic acid. This introduces a new functional handle for further chemistry, such as amide coupling.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group.

Reactions Involving the Aromatic Ring

The aromatic ring is heavily deactivated by the two strongly electron-withdrawing groups (-COOCH₃ and -SO₂F), making electrophilic aromatic substitution challenging. However, this electronic arrangement makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C2 position, activated by the para-sulfonyl and ortho-ester groups, can be displaced by potent nucleophiles.

Synthetic Workflow and Experimental Protocols

While a specific documented synthesis for this isomer is sparse, a logical and efficient pathway can be designed based on established organic chemistry principles. A plausible route involves the functionalization of a commercially available starting material.

Synthesis_Workflow start Methyl 2,4-difluorobenzoate intermediate1 Methyl 2-fluoro-4-(chlorosulfonyl)benzoate start->intermediate1 Sulfonation step1_reagent + Chlorosulfonic Acid step1_reagent->intermediate1 product This compound intermediate1->product Halogen Exchange step2_reagent + KF / Phase Transfer Catalyst step2_reagent->product

Plausible synthetic workflow for the target compound.
Protocol 1: Synthesis of Sulfonamide Derivative via SuFEx

This protocol describes a general procedure for reacting this compound with a primary amine.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF.

  • Addition of Amine: To the solution, add the primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[6].

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a versatile synthon.

  • Covalent Inhibitors: The fluorosulfonyl group is a key "warhead" for designing covalent inhibitors that target nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) in protein active sites. The resulting sulfonamide or sulfamate bond is highly stable, leading to irreversible inhibition.

  • Chemical Biology Probes: It can be used to construct activity-based probes to identify and profile enzyme activity within complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): As a decorated fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates. The multiple functional groups allow for rapid diversification and optimization of the initial fragment hit.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount. Information from analogous compounds provides a strong basis for safe handling procedures.

  • Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8]. It may also cause respiratory irritation. The fluorosulfonyl moiety can react with moisture to release hydrofluoric acid.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat[9]. Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors[7][9]. Avoid contact with skin and eyes. Keep away from water and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon)[3][10].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][10].

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for modern drug discovery and chemical biology. Its trifunctional nature provides a rich platform for synthetic diversification, while its fluorosulfonyl group offers a reliable and tunable handle for forging stable covalent linkages. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will empower researchers to fully leverage its potential in creating novel therapeutics and research probes.

References

  • PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]

  • PubChemLite. Methyl 2-[(fluorosulfonyl)methyl]benzoate (C9H9FO4S). [Link]

  • PubChemLite. Methyl 2-(fluorosulfonyl)benzoate (C8H7FO4S). [Link]

  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubMed. Methyl 2-[4-(tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoate. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

Applications of fluorosulfonyl benzoates in covalent drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of Fluorosulfonyl Benzoates in Covalent Drug Discovery

Part 1: Introduction & Strategic Context

The Renaissance of Covalent Inhibition For decades, medicinal chemistry viewed covalent inhibitors with skepticism, fearing idiosyncratic toxicity and immunogenicity. However, the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib (targeting BTK) and osimertinib (targeting EGFR) has revolutionized this perspective. While the first generation of rational TCIs predominantly utilized acrylamides to target cysteine residues, the field is now hitting a "cysteine ceiling"—many high-value targets lack an accessible, non-catalytic cysteine.

Enter Fluorosulfonyl Benzoates (FSBs) Fluorosulfonyl benzoates represent a privileged class of "SuFEx" (Sulfur(VI) Fluoride Exchange) warheads. Unlike the highly reactive sulfonyl chlorides of the past, FSBs possess a unique balance of thermodynamic stability and kinetic reactivity. They are stable in aqueous plasma but react specifically when positioned in proximity to nucleophilic residues within a protein pocket.

Why FSBs?

  • Residue Expansion: They extend the druggable proteome beyond Cysteine to include Lysine, Tyrosine, Histidine, and Serine .

  • Tunable Reactivity: The benzoate ring allows for electronic tuning (via Hammett effects) of the sulfonyl fluoride electrophile.

  • Metabolic Stability: The S(VI)-F bond is resistant to reduction and hydrolysis, unlike many Michael acceptors.

Part 2: Chemical Basis & Mechanism (SuFEx)

The core mechanism relies on the sulfur(VI) fluoride exchange (SuFEx), a "click" chemistry reaction championed by K. Barry Sharpless. In the context of FSBs, the reaction is a nucleophilic substitution at the sulfur center.

Mechanism of Action: The reaction proceeds via a concerted substitution or a hypervalent sulfur intermediate, resulting in the formation of a stable sulfonate (with Tyr/Ser) or sulfonamide (with Lys/His) bond and the release of fluoride.

SuFEx_Mechanism FSB Fluorosulfonyl Benzoate (Warhead) Transition Transition State (Proximity Driven) FSB->Transition + Protein Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->Transition Product Covalent Adduct (Stable Bond) Transition->Product SuFEx Leaving Fluoride Ion (F-) Transition->Leaving

Figure 1: The SuFEx reaction mechanism. The FSB warhead undergoes nucleophilic attack by a protein residue, driven by binding affinity (proximity), yielding a covalent adduct.

Comparative Analysis of Warheads

FeatureAcrylamidesSulfonyl ChloridesFluorosulfonyl Benzoates (FSB)
Primary Target Cysteine (Thiol)Non-specific (Lys/Ser/Tyr)Lysine, Tyrosine, Histidine
Nucleophile Type SoftHardHard/Borderline
Mechanism Michael AdditionNucleophilic SubstitutionSuFEx (Substitution)
Aq. Stability ModerateLow (Hydrolysis prone)High (Kinetically stable)
Selectivity High (if Cys present)Low (Promiscuous)High (Proximity-dependent)

Part 3: Experimental Protocols

Protocol A: Synthesis of an FSB-Functionalized Probe

Objective: To attach an FSB warhead to a ligand or scaffold for ABPP or inhibition studies.

Reagents:

  • Scaffold: Amine-containing ligand (R-NH₂).

  • Warhead Precursor: 3-(fluorosulfonyl)benzoic acid (commercially available).

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 15 minutes to activate the carboxylic acid.

    • Expert Insight: Avoid using elevated temperatures during activation to prevent premature hydrolysis or fluoride elimination, although the S-F bond is generally robust.

  • Coupling: Add the amine-containing scaffold (R-NH₂, 1.0 equiv) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2] The product peak should show the mass of [M+H]⁺ corresponding to the amide product.

    • Note: The S-F bond is stable to standard amide coupling conditions.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Purify via flash chromatography (silica gel). Avoid nucleophilic solvents (like MeOH) in the mobile phase if the warhead is particularly activated, though standard EtOAc/Hexanes is usually safe.

Protocol B: Activity-Based Protein Profiling (ABPP) with FSB Probes

Objective: To map the "reactive proteome" and identify targets of an FSB probe.

ABPP_Workflow cluster_0 Sample Prep cluster_1 Labeling & Click cluster_2 Enrichment & Analysis Lysate Cell Lysate / Intact Cells Incubation Incubation (1-4 hrs, 37°C) Lysate->Incubation Probe FSB-Alkyne Probe (1-10 µM) Probe->Incubation Click CuAAC Click Chemistry (+ Biotin-Azide) Incubation->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Trypsin Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Figure 2: ABPP workflow for FSB probes. The probe covalently modifies targets, followed by biotinylation via click chemistry, enrichment, and mass spectrometry identification.

Detailed Workflow:

  • Proteome Preparation: Prepare cell lysates (1–2 mg/mL protein) in PBS. Avoid buffers with high concentrations of nucleophiles (e.g., Tris, DTT) during the initial labeling phase if possible, though FSBs are generally selective for protein residues over buffer components.

  • Probe Labeling: Add the FSB-alkyne probe (final conc. 1–10 µM) to the lysate.

    • Control: Prepare a parallel sample with DMSO only or a competitive inhibitor (10x excess) to validate specific binding.

  • Incubation: Incubate at 37°C for 1–4 hours. The slow kinetics of SuFEx compared to Michael additions often necessitate longer incubation times.

  • Click Chemistry: Add the "Click Cocktail" to attach a biotin tag:

    • Biotin-Azide (100 µM)

    • TCEP (1 mM)

    • TBTA (Ligand, 100 µM)

    • CuSO₄ (1 mM)

    • Incubate for 1 hour at room temperature.

  • Enrichment: Precipitate proteins (acetone/MeOH), wash to remove excess reagents, and re-solubilize. Incubate with Streptavidin-agarose beads.

  • Digestion & MS: Perform on-bead trypsin digestion. Analyze peptides via LC-MS/MS. Look for mass shifts corresponding to the probe adduct on Lys/Tyr/His residues.

Part 4: Case Study – Targeting eIF4E

The Challenge: Eukaryotic translation initiation factor 4E (eIF4E) is a key oncogenic driver.[2][3][4] It lacks an active site cysteine, rendering traditional acrylamide inhibitors ineffective.

The Solution: Researchers utilized a "covalent docking" strategy to design Arylsulfonyl Fluoride 12 (a derivative containing a fluorosulfonyl benzoate-like motif).[2]

  • Target Residue: Lysine 162 (K162).[2] This residue is non-catalytic but sits on the rim of the cap-binding pocket.

  • Mechanism: The ligand binds reversibly to the cap-binding site, positioning the sulfonyl fluoride warhead in close proximity to the ε-amino group of K162. A SuFEx reaction ensues, forming a covalent sulfonamide bond.

  • Outcome: The compound demonstrated cellular activity and validated the ability of FSBs to target "undruggable" lysines in complex biological systems.[3]

Part 5: Challenges & Future Directions

  • Off-Target Reactivity: While more selective than sulfonyl chlorides, FSBs can still label hyper-reactive residues on off-target proteins. Comprehensive proteomic profiling (as described in Protocol B) is mandatory to define selectivity windows.

  • Chemical Stability: In highly basic conditions, the S-F bond can hydrolyze. Storage of FSB compounds should be in anhydrous conditions (DMSO) at -20°C.

  • Metabolic Fate: The metabolic processing of the sulfonamide/sulfonate adduct in vivo is still an area of active research.

References

  • Targeted Covalent Inhibitors & SuFEx Chemistry

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • FSB Applic

    • Title: Global Profiling of the Lysine Reactome in Cancers.
    • Source: ACS Central Science.
    • URL:[Link]

  • Case Study: eIF4E Inhibitor

    • Title: Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking.[3][4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • SuFEx in Chemical Biology

    • Title: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.[5]

    • Source: Chemical Science.[6]

    • URL:[Link]

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An In-Depth Technical Guide to Methyl 2-fluoro-4-(fluorosulfonyl)benzoate: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a strategically designed aromatic compound that has emerged as a powerful tool in chemical biology and drug discovery. Its unique structural architecture, featuring a reactive sulfonyl fluoride "warhead," a modifiable methyl ester handle, and a strategically placed fluorine atom, provides a compelling combination of stability and chemoselective reactivity. This guide offers an in-depth exploration of its molecular structure, dissects its reactivity profile with mechanistic insights, outlines its synthetic rationale, and details its applications as a covalent probe for target identification and a versatile building block for medicinal chemistry.

Introduction: A Privileged Scaffold for Covalent Science

In the landscape of modern drug development and chemical biology, the ability to form stable, targeted covalent bonds with biological macromolecules is of paramount importance. Covalent modifiers offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for reversible inhibitors. Within this context, sulfonyl fluorides (SFs) have been identified as "privileged warheads".[1] They exhibit a finely tuned balance of aqueous stability and reactivity toward a range of nucleophilic amino acid residues, a feature that sets them apart from more traditional cysteine-directed electrophiles.[2]

This compound is an exemplar of this class of reagents. It is not merely a chemical entity but a sophisticated instrument for molecular exploration. Its design integrates the key features of the sulfonyl fluoride moiety with other functional groups that allow for its use in a variety of applications, from activity-based protein profiling (ABPP) to the synthesis of complex molecular architectures via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from the interplay of its constituent functional groups. Each component has a specific role that dictates the molecule's overall behavior.

dot

Caption: 2D Structure of this compound.

Key Structural Features:
  • Sulfonyl Fluoride (-SO₂F): This is the electrophilic "warhead" of the molecule. The sulfur atom is in a high oxidation state (+6), making it susceptible to nucleophilic attack. Unlike the more reactive sulfonyl chlorides, the S-F bond is significantly more stable in aqueous media, reducing off-target reactions and hydrolysis, yet it remains sufficiently reactive to form covalent bonds with specific, activated amino acid residues within a protein's binding site.[1]

  • Methyl Ester (-COOCH₃): This group serves two primary purposes. First, it acts as a versatile synthetic handle. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid or converted into a wide array of amides, providing a straightforward route for diversification and attachment of other molecular fragments (e.g., linkers, pharmacophores). Second, its electronic properties influence the overall reactivity of the aromatic ring.

  • Ortho-Fluoro Group (-F): The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This electronic perturbation can modulate the reactivity of the adjacent methyl ester and, more importantly, can influence the electrophilicity of the sulfonyl fluoride group at the 4-position. Studies have shown that electronic factors significantly affect the stability and reactivity of the S-F bond.[5][6]

  • Aromatic Ring: The benzene ring serves as a rigid scaffold, holding the functional groups in a defined spatial orientation. This is critical for its interaction with the defined three-dimensional architecture of a protein binding site.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 137654-46-7[7]
Molecular Formula C₈H₆FO₄S[8]
Molecular Weight 218.21 g/mol [8]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)F[7]
InChI Key LLQSKDZICCVCEB-UHFFFAOYSA-N[8]
Physical Form Solid or Semi-solid[8]
Purity Typically ≥95%[8]
Storage Inert atmosphere, 2-8°C[8]

Reactivity Profile and Mechanistic Insights

The utility of this compound is defined by its dual reactivity, centered on the sulfonyl fluoride and methyl ester moieties.

The Sulfonyl Fluoride: A Chemoselective Covalent Warhead

The primary role of the sulfonyl fluoride group is to act as an electrophile for covalent modification of proteins. This reactivity is the foundation of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.[3] The mechanism involves the nucleophilic attack by an electron-rich amino acid side chain on the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.

A key advantage of sulfonyl fluorides is their broad targeting scope. Unlike electrophiles that are highly specific for the thiol of cysteine, sulfonyl fluorides can react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the druggable proteome.[3][9]

dot

Covalent_Modification Reagent This compound (Ar-SO2F) TransitionState Transition State [Ar-SO2(F)-Nu-Protein] Reagent->TransitionState Nucleophilic Attack Protein Protein with Nucleophilic Residue (Nu-H) (e.g., Lys, Tyr, Ser) Protein->TransitionState Product Covalently Modified Protein (Ar-SO2-Nu-Protein) TransitionState->Product Fluoride Displacement Fluoride Fluoride Ion (F⁻) TransitionState->Fluoride

Caption: General mechanism of protein covalent modification.

This chemoselectivity is context-dependent, relying on the specific microenvironment of the protein binding site to sufficiently enhance the nucleophilicity of a particular residue for a reaction to occur.

Reactions of the Methyl Ester Handle

The methyl ester group provides a gateway for synthetic elaboration, allowing the core scaffold to be adapted for various applications.

  • Alkaline Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed-solvent system results in the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is fundamental for altering the solubility of the molecule or for preparing derivatives where a carboxylate is required for interaction with a biological target. While ortho-substituents can sterically hinder ester hydrolysis, high-temperature or non-aqueous methods can overcome this barrier.[2][10][11]

  • Amidation: The ester can be directly converted to an amide by reaction with a primary or secondary amine. This is one of the most common reactions in medicinal chemistry for building complex molecules. Various catalytic systems can facilitate this transformation, which is crucial for attaching linkers for bioconjugation or for exploring structure-activity relationships (SAR).[12][13][14]

dot

Ester_Reactions Start This compound Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O) Start->Hydrolysis Amidation Amidation (R-NH2, catalyst) Start->Amidation Acid 2-Fluoro-4-(fluorosulfonyl)benzoic Acid Hydrolysis->Acid H3O+ workup Amide 2-Fluoro-4-(fluorosulfonyl)benzamide Derivative Amidation->Amide

Caption: Key synthetic transformations of the methyl ester group.

Synthesis Pathway

A likely synthetic pathway would be:

  • Diazotization of an Aniline Precursor: Starting with methyl 3-amino-4-fluorobenzoate, diazotization is achieved using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonyl Fluoride Formation: The in-situ generated diazonium salt is then subjected to a reaction with sulfur dioxide (SO₂) in the presence of a copper catalyst and a fluoride source. Alternatively, modern methods may employ SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and a fluoride source like potassium bifluoride (KHF₂).[1] This step installs the -SO₂F group, displacing the diazonium group.

This approach is modular and allows for the synthesis of various substituted aryl sulfonyl fluorides by simply changing the starting aniline.

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable asset across the drug discovery pipeline.

  • Covalent Probes for Target Identification: It can be used as a reactive fragment or as part of a larger molecule to covalently label proteins. Subsequent proteomic analysis, often involving mass spectrometry, can identify the specific protein target and the site of modification, which is a critical step in validating new drug targets.

  • Activity-Based Protein Profiling (ABPP): In ABPP, the compound can be used to assess the functional state of enzymes in complex biological samples (e.g., cell lysates, tissues). By reacting with the active site of an enzyme, it provides a readout of enzymatic activity.

  • Fragment-Based Drug Discovery (FBDD): As a small, reactive molecule, it can be used in fragment screening campaigns. If the fragment is found to bind and react with a target protein, it provides a validated starting point for elaboration into a more potent and selective inhibitor.

  • SuFEx Click Chemistry Hub: The sulfonyl fluoride group serves as a SuFEx handle, allowing for the reliable and efficient conjugation to other molecules containing a suitable nucleophile. This is invaluable for creating bioconjugates, such as antibody-drug conjugates (ADCs) or probes for chemical biology.[15]

dot

Target_ID_Workflow cluster_0 Experimental Phase A Incubate Probe with Cell Lysate or Live Cells B Covalent Labeling of Target Protein(s) A->B C Proteolysis (e.g., Trypsin Digestion) B->C D LC-MS/MS Analysis C->D E Data Analysis D->E F Target Protein(s) Identified & Site of Modification Mapped E->F Probe This compound (or derivative) Probe->A

Caption: Workflow for target identification using a covalent probe.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear causality behind the experimental choices.

Protocol 1: General Procedure for Covalent Labeling of a Purified Protein
  • Objective: To confirm the covalent modification of a target protein by this compound.

  • Rationale: This protocol uses controlled conditions to assess direct reactivity. Intact protein mass spectrometry provides a direct and unambiguous readout of covalent modification.

  • Protein Preparation: Prepare a stock solution of the purified target protein (e.g., 1 mg/mL, ~20-50 µM) in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.4). Causality: The buffer should be free of primary amines (like Tris) that could react with the probe.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Causality: DMSO is a water-miscible organic solvent that ensures the probe remains solubilized before addition to the aqueous buffer.

  • Labeling Reaction: In separate microcentrifuge tubes, add the protein solution. Add the probe stock solution to achieve a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein). For a negative control, add an equivalent volume of DMSO.

  • Incubation: Incubate the reactions at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Analysis by Mass Spectrometry: Quench a small aliquot of the reaction by diluting it into a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile). Analyze via LC-MS to determine the mass of the intact protein. A mass shift corresponding to the addition of the probe fragment (C₈H₅FO₃S, MW = 200.19 Da) confirms covalent modification.

Protocol 2: Synthesis of an Amide Derivative via Direct Amidation
  • Objective: To demonstrate the utility of the methyl ester as a synthetic handle.

  • Rationale: This protocol employs a catalyzed amidation, a robust and widely used transformation in medicinal chemistry, to create a new C-N bond.[13]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve this compound (1 equiv.) in an anhydrous solvent such as DMSO or THF.

  • Addition of Reagents: Add the desired primary or secondary amine (1.2 equiv.). Then, add a suitable catalyst system. For challenging amidations, a combination of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt, ~5 mol%) and additives can be effective.[13] A base such as DIPEA (2 equiv.) may be required.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 60-90 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile chemical tool. Its design thoughtfully combines a stable yet reactive sulfonyl fluoride warhead with a synthetically tractable methyl ester handle on a fluorinated benzene scaffold. This integration allows it to function effectively as both a chemoselective probe for exploring biological systems and a foundational building block for the construction of complex, bioactive molecules. For researchers in chemical biology and drug discovery, a thorough understanding of its structure and reactivity profile opens up a wide array of opportunities for target validation, covalent inhibitor design, and the application of SuFEx click chemistry.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Mancini, P. M., et al. (2002). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 4(4), 369-371. [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • PubChem. Methyl 2-(fluorosulfonyl)benzoate. National Center for Biotechnology Information. [Link]

  • Sharpless, K. B., et al. (2020). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Willis, M. C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4141. [Link]

  • Wu, J., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 968038. [Link]

  • "user20371". (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Sanford, M. S., & Sigman, M. S. (2015). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, 6(12), 7249-7254. [Link]

  • Organic Syntheses. (Various Years). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Cornella, J. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5, 387–403. [Link]

  • Pham, T. Q. A., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Molecular Pharmaceutics, 20(2), 1037-1047. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863-13867. [Link]

  • Bae, C. (2018). PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 95, 368-381. [Link]

  • Pham, T. Q. A., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1037-1047. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

  • Wang, X., et al. (2019). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 23(6), 1147-1152. [Link]

  • MySkinRecipes. Methyl 3-(fluorosulfonyl)benzoate. MySkinRecipes. [Link]

  • Wei, M., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie International Edition, 60(13), 7397-7404. [Link]

  • Google Patents. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Google Patents. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
  • McPherson, C. G., et al. (2016). Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. The Royal Society of Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 16(24), 4049-4061. [Link]

  • Organic Syntheses. (2019). Fluorobis(phenylsulfonyl)methane (FBSM) as a Monofluoromethylating Reagent. Organic Syntheses, 96, 474-500. [Link]

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Technical Guide: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Synthesis & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, sulfonyl chlorides (


) served as the primary electrophiles for sulfonylation. However, they suffer from intrinsic instability, moisture sensitivity, and promiscuous reactivity. The re-emergence of sulfonyl fluorides (

)—championed by the Sharpless "SuFEx" (Sulfur-Fluoride Exchange) paradigm—has shifted the landscape.[1] This guide delineates the physicochemical and mechanistic divergences between these two species, providing actionable protocols for their synthesis and application in high-value drug discovery.

Part 1: Physicochemical Divergence

The functional difference between a sulfonyl chloride and a sulfonyl fluoride is not merely a change of halogen; it is a shift from a kinetically unstable electrophile to a thermodynamically stable, latent electrophile .

The Stability Paradox

Sulfonyl fluorides possess a unique "sleeping beauty" profile. They are remarkably stable against hydrolysis and thermolysis yet react rapidly under specific activation. This is governed by the S–F bond strength and the "hard" nature of the fluoride.

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Mechanistic Implication
Bond Dissociation Energy ~46 kcal/mol~81–90 kcal/molSFs resist homolytic cleavage; SCs are prone to radical decomposition.
Hydrolysis (

)
Minutes to Hours (pH dependent)Weeks to Months (aqueous stable)SFs are compatible with open-flask biology; SCs require anhydrous conditions.
Redox Stability Low (Susceptible to reduction)High (Resistant to reduction)SFs survive reductive biological environments (e.g., cytosolic glutathione).
Geometry Distorted TetrahedralTetrahedral (Shorter S-X bond)The S-F bond is significantly shorter (1.56 Å) than S-Cl (2.01 Å), increasing steric shielding.
The Electrostatic Factor

The sulfur atom in


 is more electrophilic (positive potential) than in 

due to fluorine's electronegativity. However, it reacts slower with nucleophiles because the fluoride ion is a poor leaving group (

of HF ~3.2 vs HCl ~ -7) and the S-F bond is strong. Reaction requires activation (e.g., H-bonding or Si-F affinity) to assist the departure of fluoride.[1]

Part 2: Mechanistic Pathways & Decision Logic

The choice between Chloride and Fluoride dictates the synthetic strategy.

  • Sulfonyl Chlorides follow a classical Associative-Dissociative mechanism. They are "always on" electrophiles.

  • Sulfonyl Fluorides follow the SuFEx mechanism.[1][2] They are "gated" electrophiles, requiring a specific key (Silicon or Proton) to unlock reactivity.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate electrophile based on reaction conditions and target application.

G Start Target Transformation Condition_Check Is the nucleophile/environment sensitive to acid/moisture? Start->Condition_Check Route_Cl Route A: Sulfonyl Chloride (Classical Substitution) Condition_Check->Route_Cl No (Robust) Route_F Route B: Sulfonyl Fluoride (SuFEx Chemistry) Condition_Check->Route_F Yes (Sensitive/Bio) Mech_Cl Mechanism: Direct Attack Requires Base (e.g., Et3N) Generates HCl salts Route_Cl->Mech_Cl Mech_F Mechanism: Si-F / H-F Activation Base often catalytic/unnecessary Generates volatile R3SiF Route_F->Mech_F Outcome_Cl High Reactivity / Low Selectivity Risk: Hydrolysis, Side Reactions Mech_Cl->Outcome_Cl Outcome_F High Selectivity / Latent Reactivity Benefit: Bio-orthogonal, Stable Mech_F->Outcome_F

Figure 1: Decision matrix for selecting between Sulfonyl Chloride and Sulfonyl Fluoride based on synthetic constraints.

Part 3: Experimental Protocols

Protocol A: Conversion of Sulfonyl Chlorides to Sulfonyl Fluorides (The KHF2 Method)

This is the industry-standard "best practice" for robustness. We use Potassium Bifluoride (


) rather than KF because the bifluoride anion (

) is a superior solubilizing agent and nucleophile in mixed aqueous media.

Safety Note:


 is corrosive and generates trace HF. Avoid glass reaction vessels if possible; use polypropylene (Falcon tubes) or Teflon-coated flasks to prevent etching and contamination.

Materials:

  • Starting Material: Aryl/Alkyl Sulfonyl Chloride (1.0 equiv)

  • Reagent: Potassium Bifluoride (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) / Water (

    
    ) [1:1 ratio]
    

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Prepare a solution of

    
     in water.
    
  • Mixing: Add the aqueous

    
     dropwise to the MeCN solution at room temperature.
    
    • Observation: The reaction is usually mildly exothermic.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC or LCMS.

    • Note: The

      
       of the fluoride is typically very similar to the chloride, but the chloride streak (hydrolysis) will disappear.
      
  • Workup: Dilute with EtOAc. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate.
    
    • Result: Most sulfonyl fluorides are obtained as pure solids/liquids requiring no chromatography.

Protocol B: SuFEx Coupling (The Silyl Ether Method)

This protocol utilizes the high affinity of Silicon for Fluoride (bond strength ~135 kcal/mol) to drive the reaction, a hallmark of Sharpless Click Chemistry.

Materials:

  • Electrophile: Sulfonyl Fluoride (1.0 equiv)

  • Nucleophile: Silyl Ether (

    
    ) (1.1 equiv)
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5–10 mol%)

  • Solvent: MeCN or DCM (Anhydrous)

Step-by-Step:

  • Setup: In a flame-dried vial, combine Sulfonyl Fluoride and Silyl Ether in solvent (0.2 M).

  • Catalysis: Add DBU.

  • Reaction: Stir at room temperature.

    • Mechanism:[1][2][3] DBU activates the silicon center (or generates a trace "naked" alkoxide), initiating the attack on Sulfur. The Fluoride leaves and is immediately trapped by Silicon to form the volatile gas

      
       (or soluble species), rendering the reaction irreversible.
      
  • Isolation: Concentrate directly. Flash chromatography is usually required to remove the catalyst.

Part 4: Chemical Biology & Drug Discovery Applications[2][5][6]

This is where the divergence is most critical. Sulfonyl chlorides are generally too reactive for biological systems—they hydrolyze before reaching their target or non-specifically alkylate abundant nucleophiles.

Sulfonyl fluorides, however, are context-dependent covalent inhibitors . They do not react with free cysteine/lysine in solution randomly. They only react when:

  • Proximity: The probe binds to a specific pocket.

  • Activation: A specific amino acid side chain (e.g., Tyrosine, Lysine, Serine, Histidine) is positioned to activate the fluoride leaving group, often via H-bonding networks or local pH effects.

Visualization: The SuFEx Activation Cycle in Proteins

The following diagram details the unique activation mechanism that allows SFs to target residues like Tyrosine, which are traditionally difficult to target covalently.

SuFEx_Bio Probe Sulfonyl Fluoride (Probe) Complex Non-Covalent Binding Complex Probe->Complex Binding Protein Target Protein (Tyr/Lys/Ser) Protein->Complex TS Transition State (H-Bond Activation of F) Complex->TS Proximity Effect Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product SuFEx Leaving HF / Fluoride Ion (Leaving Group) TS->Leaving

Figure 2: The context-dependent activation of Sulfonyl Fluorides within a protein binding pocket.

Key Application: Ligand-Directed Labeling

Researchers use SF probes to map "ligandable" sites across the proteome. Because SFs are stable in plasma and cell lysate, they can be used in live-cell activity-based protein profiling (ABPP), whereas sulfonyl chlorides would be instantly quenched by water.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition. [Link] (The foundational paper establishing SuFEx and the stability/reactivity profile of SFs.)

  • Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Medicinal Chemistry Letters. [Link] (Authoritative review on the biological specificity and amino acid targeting of SFs.)

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews. [Link] (Comprehensive overview of synthetic applications and polymer chemistry.)

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Chemical Reviews. [Link] (Detailed analysis of the bond energies and synthetic transformations.)

Sources

Stability of the Fluorosulfonyl Group in Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorosulfonyl group (


), the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, represents a paradigm shift in covalent drug discovery.[1] Unlike traditional electrophiles (e.g., acrylamides, epoxides) that rely on high intrinsic reactivity—often leading to off-target toxicity—the fluorosulfonyl moiety acts as a "latent" electrophile. It remains kinetically stable in plasma and cytosolic environments but becomes hyper-reactive only when properly positioned within a protein binding pocket. This guide details the physicochemical basis of this stability, its behavior under physiological stress, and the experimental frameworks required to validate its utility in drug development.

Part 1: Physicochemical Basis of Stability

The unique stability profile of the fluorosulfonyl group stems from the specific properties of the S(VI)-F bond.[2]

The "Privileged" Bond

The S-F bond is significantly stronger and shorter than the S-Cl bond found in sulfonyl chlorides, rendering it resistant to spontaneous hydrolysis.

  • Bond Energy: The S-F bond dissociation energy is approx. 130 kcal/mol, compared to ~60-70 kcal/mol for S-Cl.

  • Hard/Soft Acid-Base (HSAB) Theory: The sulfur center in

    
     is a hard electrophile. It does not react readily with soft nucleophiles (like free thiols in solution) or water without specific catalysis.
    
  • Resistance to Reduction: Unlike sulfonyl chlorides, which are easily reduced to sulfinates, the sulfonyl fluoride group is resistant to biological reduction, maintaining its integrity in the reducing environment of the cytosol.

Comparative Stability Data

The following table summarizes the stability of sulfonyl fluorides compared to other common electrophiles under physiological conditions (pH 7.4, 37°C).

Electrophile ClassHydrolytic Stability (

)
Plasma StabilityGSH Reactivity (Non-enzymatic)Primary Target Residue
Aryl Sulfonyl Fluoride > 24 hours (often days)High (Structure dependent)NegligibleTyr, Lys, His, Ser
Aryl Fluorosulfate > 1 weekVery HighNoneTyr, Lys, His
Sulfonyl Chloride < 10 minutesVery LowHigh (Rapid degradation)Non-specific
Acrylamide HighModerateModerate to HighCys

Part 2: Physiological Stability Profile

Hydrolytic Stability (pH 7.4)

In phosphate-buffered saline (PBS) at pH 7.4, most aryl sulfonyl fluorides exhibit negligible hydrolysis over 24–48 hours. This resistance is due to the high energy barrier for the displacement of fluoride by water (a poor nucleophile for this center without assistance).

  • Mechanism: Hydrolysis requires the formation of a pentacoordinate sulfur intermediate. Without protonation of the fluoride or Lewis acid stabilization of the sulfonyl oxygens, this pathway is energetically unfavorable in neutral buffer.

Metabolic Stability (Plasma & GSH)
  • Plasma Protein Binding: Sulfonyl fluorides can bind reversibly to plasma proteins (e.g., albumin) without covalent modification, preserving the warhead for the target tissue.

  • Glutathione (GSH) Resistance: A critical advantage of SuFEx warheads is their inertness toward free glutathione (intracellular conc. 1–10 mM). Unlike Michael acceptors (acrylamides) that are prone to Michael addition by GSH, the

    
     group does not undergo 
    
    
    
    attack by GSH in solution. This reduces the risk of depleting cellular antioxidant pools.
The Activation Mechanism (The "Goldilocks" Zone)

The transition from stable to reactive occurs only within the protein active site. This "context-dependent reactivity" is driven by:

  • Proximity: High local concentration of the nucleophile.

  • Environment: The protein microenvironment (e.g., an oxyanion hole) can H-bond to the sulfonyl oxygens, increasing the electrophilicity of the sulfur center.

  • Base Catalysis: A neighboring basic residue can deprotonate the target nucleophile (e.g., Tyr-OH to Tyr-O

    
    ), facilitating the attack.
    

SuFEx_Activation cluster_env Physiological Environment cluster_pocket Target Binding Pocket Latent Latent Sulfonyl Fluoride (Stable in Cytosol) Binding Protein Binding (Non-covalent Complex) Latent->Binding Kd driven Activation Activation (H-bonding / Proximity) Binding->Activation Local Environment TS Pentacoordinate Transition State Activation->TS Nucleophilic Attack (Tyr/Lys/His) Covalent Covalent Adduct (Irreversible Inhibition) TS->Covalent Fluoride Departure

Caption: Mechanism of context-dependent activation of sulfonyl fluorides. The warhead remains inert until specific micro-environmental factors in the binding pocket lower the activation energy for nucleophilic attack.

Part 3: Experimental Protocols

To validate the stability and reactivity of a novel fluorosulfonyl probe, the following self-validating workflows are recommended.

Protocol A: Plasma and GSH Stability Assay (LC-MS/MS)

Objective: Determine the half-life (


) of the compound in plasma and its resistance to glutathione conjugation.

Materials:

  • Human/Mouse Plasma (heparinized).

  • Reduced Glutathione (GSH) stock (100 mM in PBS).

  • Internal Standard (e.g., Tolbutamide or a structural analog lacking the warhead).

  • LC-MS/MS system (e.g., Agilent 6400 series or equivalent).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Plasma Incubation:

    • Spike compound into pre-warmed (37°C) plasma to a final concentration of 1 µM (0.1% DMSO).

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 h.

  • GSH Incubation:

    • Prepare PBS (pH 7.4) containing 5 mM GSH.

    • Spike compound to 10 µM.

    • Incubate at 37°C.

    • Timepoints: 0, 1, 4, 24 h.

  • Extraction:

    • At each timepoint, transfer 50 µL aliquot to 200 µL cold acetonitrile (containing Internal Standard) to precipitate proteins.

    • Centrifuge at 4,000 x g for 20 min at 4°C.

    • Collect supernatant for LC-MS analysis.

  • Analysis:

    • Monitor the parent ion [M+H]+.

    • Critical Check: For GSH samples, specifically scan for the [M+GSH-HF+H]+ adduct mass to confirm lack of reactivity.

  • Calculation: Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    
    .
Protocol B: Intrinsic Reactivity Profiling (NMR)

Objective: Quantify reactivity against specific amino acid surrogates to predict residue targeting.

Workflow:

  • Dissolve test compound (10 mM) in

    
     or deuterated phosphate buffer (if soluble).
    
  • Add 10 equivalents of N-acetyl-L-tyrosine methyl ester (or Lys/His analogs).

  • Add base (e.g., triethylamine) if using organic solvent to mimic protein basicity.

  • Monitor 19F NMR spectra over 12 hours.

    • Signal: Disappearance of the sulfonyl fluoride peak (~ +65 ppm) and appearance of free fluoride (~ -120 ppm).

Part 4: Visualization of Stability Testing Workflow

Stability_Workflow cluster_assays Stability Assays (Parallel) Start Candidate Sulfonyl Fluoride PBS Hydrolytic Stability PBS pH 7.4, 37°C Start->PBS Plasma Metabolic Stability Human Plasma, 37°C Start->Plasma GSH GSH Reactivity 5mM GSH in PBS Start->GSH Analysis LC-MS/MS Quantification (Parent Ion Monitoring) PBS->Analysis Plasma->Analysis GSH->Analysis Decision Data Evaluation Analysis->Decision Pass Proceed to Proteomics (Stable > 24h) Decision->Pass t1/2 > Threshold Fail Structural Optimization (Steric/Electronic Tuning) Decision->Fail Rapid Degradation

Caption: Decision tree for evaluating the physiological stability of SuFEx probes before advancing to biological validation.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Zheng, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[3] Journal of the American Chemical Society. [Link][3]

  • Hymel, D., & Burke, T. R. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions.[4] ChemMedChem. [Link]

  • Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride Probes for Kinome-Wide Profiling. Journal of the American Chemical Society. [Link]

Sources

Advanced Technical Guide: Methyl 2-fluoro-4-(fluorosulfonyl)benzoate in SuFEx-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate , a specialized bifunctional "hub" molecule used in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery.

Executive Summary

This compound (CAS: 1909313-75-2 ) represents a "privileged scaffold" in modern chemical biology. It combines two orthogonal electrophiles: a methyl ester (reactive toward standard nucleophilic acyl substitution) and a sulfonyl fluoride (a latent electrophile for SuFEx click chemistry).

This guide addresses the specific utility of this core in:

  • Fragment-Based Drug Discovery (FBDD): As a covalent warhead targeting Lysine, Tyrosine, and Histidine residues.

  • Proteomics: As a probe for Activity-Based Protein Profiling (ABPP).

  • Modular Synthesis: As a linker for PROTACs and radiotracers (

    
    -PET).
    

Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of a benzene ring substituted with three functional groups that dictate its reactivity:

  • Position 1 (Methyl Ester): A standard electrophile. It serves as the attachment point for building blocks (e.g., converting to an amide to link to a drug pharmacophore).

  • Position 2 (Fluorine Atom): An electronic modulator. Being meta to the sulfonyl group (at C4), the fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center without introducing significant steric hindrance.

  • Position 4 (Sulfonyl Fluoride): The SuFEx warhead. Unlike sulfonyl chlorides, this group is resistant to reduction and hydrolysis under physiological conditions but reacts specifically with nucleophiles when activated (e.g., by H-bonding or Silicon interaction).

Orthogonality (The "Sleeping Beauty" Effect)

A defining feature of this hub is the orthogonality between the ester and the sulfonyl fluoride.

  • Ester Transformations: You can hydrolyze the ester to an acid (LiOH, THF/H2O) or convert it to an amide (Amine, T3P/DIPEA) without decomposing the sulfonyl fluoride. The S-F bond is incredibly stable to these conditions.

  • SuFEx Activation: The sulfonyl fluoride remains inert until "woken up" by specific conditions (e.g., protein microenvironment or Si-F activation), making it ideal for biological probing.

Synthesis Protocols

While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route avoids direct chlorosulfonylation (which suffers from regioselectivity issues due to the directing effects of the ester and fluoro groups) and instead utilizes the diazonium salt method.

Recommended Synthetic Pathway (DOT Visualization)

SynthesisPath Start 4-Amino-2-fluorobenzoic acid Step1 Methyl 4-amino-2-fluorobenzoate Start->Step1 MeOH, H2SO4 Reflux Step2 Diazonium Intermediate [Ar-N2]+ Step1->Step2 NaNO2, HCl 0°C Step3 Sulfonyl Chloride (Ar-SO2Cl) Step2->Step3 SO2, CuCl2 AcOH (Meerwein) Final This compound (Target) Step3->Final KHF2 or KF MeCN/H2O

Figure 1: Regioselective synthesis of the target hub starting from 4-amino-2-fluorobenzoic acid.

Detailed Protocol: The "Meerwein-to-SuFEx" Route

Step 1: Esterification Dissolve 4-amino-2-fluorobenzoic acid in Methanol. Add catalytic


 and reflux for 12 hours. Neutralize and extract to obtain the methyl ester.

Step 2: Formation of Sulfonyl Chloride

  • Diazotization: Suspend the methyl ester (1 equiv) in concentrated HCl at 0°C. Add aqueous

    
     (1.1 equiv) dropwise. Stir until the solution becomes clear (formation of diazonium salt).
    
  • Meerwein Reaction: In a separate vessel, saturate glacial acetic acid with

    
     gas. Add 
    
    
    
    (0.3 equiv). Pour the diazonium solution into the
    
    
    mixture. Gas evolution (
    
    
    ) indicates reaction progress.
  • Workup: Pour into ice water. The sulfonyl chloride will precipitate or form an oil. Extract with DCM.

Step 3: Fluorine Exchange (The SuFEx Step)

  • Dissolve the crude sulfonyl chloride in Acetonitrile (MeCN).

  • Add a saturated aqueous solution of Potassium Bifluoride (

    
    , 2.0 equiv). Note: 
    
    
    
    is preferred over KF for faster kinetics in biphasic systems.
  • Stir at Room Temperature for 2–4 hours.

  • Purification: The sulfonyl fluoride is highly stable. Wash with water and brine. Purify via silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 60–75% overall.

Applications in Drug Discovery[1][2]

Covalent Inhibition Mechanism

Unlike acrylamides (which target Cysteine), aryl fluorosulfonyls can target Tyrosine , Lysine , Serine , and Histidine . The 2-fluoro substituent on this specific benzoate core modulates the reactivity, making the sulfur center sufficiently electrophilic to react with nucleophilic residues in the binding pocket without causing non-specific toxicity.

Mechanism:



  • Note: The reaction is often assisted by the protein environment (e.g., an oxyanion hole or adjacent H-bond donor) which activates the fluoride leaving group.

Activity-Based Protein Profiling (ABPP)

This molecule serves as a "scout" fragment.

  • Library Synthesis: The methyl ester is hydrolyzed and coupled to a library of amines (pharmacophores).

  • Incubation: The library is incubated with a proteome (cell lysate).

  • Click-Out: If the probe covalently modifies a protein, the alkyne handle (if pre-installed) or a subsequent click reaction allows for enrichment and Mass Spec identification.

SuFEx Workflow Visualization

SuFEx_Workflow cluster_Div Step 1: Diversification (Ester) cluster_Target Step 2: Target Engagement (SuFEx) Hub This compound (The Hub) Amide Amide Derivative (Drug Fragment Attached) Hub->Amide Hydrolysis + Amine Coupling (T3P, DIPEA) Complex Covalent Protein-Drug Complex (Stable Sulfonate Linkage) Amide->Complex Incubation with Proteome Protein Target Protein (Lys/Tyr/His) Protein->Complex Nucleophilic Attack (F- displacement)

Figure 2: The standard workflow for utilizing the hub in covalent probe development.

Comparative Data: Stability & Reactivity[1][3][4]

The following table contrasts the 2-fluoro derivative with standard analogs to highlight why this specific core is chosen.

ScaffoldElectrophilicity (

)
Hydrolytic Stability (pH 7.4)Primary Target Residues
Phenyl sulfonyl fluoride ModerateHigh (>24h)Tyr, Lys (slow)
4-(Fluorosulfonyl)benzoate HighHigh (>24h)Tyr, Lys, His
This compound Very High High (>12h) Lys (proximal), Tyr
Sulfonyl Chloride analog ExtremeLow (<10 min)Non-specific (Cys/Lys)

Insight: The 2-fluoro group boosts reactivity (via induction) just enough to capture transient interactions with Lysine residues that un-substituted analogs might miss, while maintaining enough stability to survive cell culture conditions.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides: chemical biology and drug discovery applications." MedChemComm. Link

  • Kelly, J. W., et al. (2018). "SuFEx-Enabled, High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. Link

  • Baranczak, A., et al. (2017). "Fluorosulfates as Warheads in Covalent Inhibitors." Journal of the American Chemical Society. Link

  • Accela Chem. (2024). "Product Data: this compound (CAS 1909313-75-2)."[1] Link

Sources

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate: A Bifunctional Linker for Proximity-Enabled Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The field of bioconjugation is continuously evolving, demanding chemical tools with high specificity, stability, and efficiency. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has emerged as a powerful strategy for forging robust covalent linkages between biomolecules.[1] This guide introduces Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, a novel heterobifunctional linker, and explores its potential in proximity-enabled bioconjugation. We will delve into its rational design, proposed synthesis, and predicted reactivity, offering a comprehensive protocol for its application in labeling proteins with a particular focus on lysine and tyrosine residues. This document serves as a technical resource for researchers seeking to leverage the unique properties of sulfonyl fluorides for advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and protein-protein interaction studies.

Introduction: The Rise of SuFEx in Bioconjugation

The covalent modification of proteins is a cornerstone of chemical biology and drug development. The ideal bioconjugation reaction should be highly selective, proceed under physiological conditions, and yield a stable conjugate. While traditional methods have their merits, they often face challenges such as off-target reactions and linker instability.

Sulfur(VI) Fluoride Exchange (SuFEx) has gained significant traction as a robust and versatile click chemistry platform.[1] The central reactive motif, the sulfonyl fluoride (-SO2F), exhibits a unique balance of stability and reactivity. It is remarkably stable in aqueous media and resistant to hydrolysis, yet it can be "activated" to react with nucleophilic amino acid residues within a protein's local environment.[1] This "proximity-enabled" reactivity is a key advantage, as the sulfonyl fluoride remains largely inert until it is brought into close proximity with a suitable nucleophile on the target protein, thereby minimizing off-target modifications.[2][3]

Aryl sulfonyl fluorides have been shown to react with a range of nucleophilic amino acid side chains, including those of lysine, tyrosine, histidine, and serine.[4] This multi-targeting capability expands the toolbox for protein modification beyond the commonly targeted cysteine and lysine residues.

The Linker: this compound

We propose this compound as a novel heterobifunctional linker for bioconjugation. This molecule incorporates two key functionalities:

  • Aryl Sulfonyl Fluoride (-SO2F): The primary reactive group for covalent bond formation with nucleophilic amino acid residues on a target protein via the SuFEx reaction.

  • Methyl Ester (-COOCH3): A versatile handle for subsequent modifications. The ester can be hydrolyzed to a carboxylic acid, enabling the attachment of a payload, such as a drug molecule or a fluorescent dye, through standard amide coupling chemistries.

The strategic placement of the substituents on the benzene ring is designed to fine-tune the linker's reactivity and stability:

  • 4-(fluorosulfonyl) group: The para-positioning of the -SO2F group makes it readily accessible for reaction.

  • 2-fluoro group: The ortho-fluoro substituent is anticipated to have a dual effect. It can enhance the electrophilicity of the sulfonyl fluoride group through inductive electron withdrawal, potentially increasing its reactivity. Additionally, it may contribute to the stability of the S-F bond through steric and electronic effects.

Proposed Synthesis

A potential synthetic pathway is outlined below:

G cluster_0 Proposed Synthesis of this compound A Methyl 2-fluoro-4-aminobenzoate B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (Diazotization) C Sulfonyl Chloride Intermediate B->C 2. SO2, CuCl2 (Sulfonylchlorination) D This compound C->D 3. KF (Fluorination) G cluster_0 Bioconjugation Workflow start Protein + Linker step1 Proximity-Enabled SuFEx Reaction start->step1 step2 Covalently Labeled Protein step1->step2 step3 Ester Hydrolysis step2->step3 step4 Activated Carboxylic Acid step3->step4 step5 Payload Attachment (Amide Coupling) step4->step5 end Final Bioconjugate step5->end

Caption: General workflow for bioconjugation using this compound.

Experimental Protocol: Bioconjugation to a Model Protein

This section provides a detailed, step-by-step methodology for the bioconjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials and Reagents
ReagentSupplierGrade
This compound(As synthesized)>95% Purity
Bovine Serum Albumin (BSA)Sigma-AldrichProtease-free
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherMolecular Biology
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Hydroxylamine HydrochlorideSigma-AldrichReagent Grade
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Thermo FisherReagent Grade
N-Hydroxysuccinimide (NHS)Thermo FisherReagent Grade
Amine-containing Payload (e.g., a fluorescent dye)(As required)High Purity
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher(Appropriate MWCO)
Step-by-Step Methodology

Part 1: Protein Labeling with the Linker

  • Prepare a stock solution of the linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the protein solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL (approximately 150 µM).

  • Reaction setup: In a microcentrifuge tube, combine the BSA solution with the linker stock solution. The final molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. The final DMSO concentration should not exceed 5% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purification: Remove the excess, unreacted linker using a desalting column according to the manufacturer's instructions. The purified, linker-modified protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Payload Attachment

  • Ester Hydrolysis: To the purified, linker-modified protein solution, add a solution of hydroxylamine hydrochloride (e.g., 0.5 M, pH 7.5) to hydrolyze the methyl ester to a carboxylic acid. Incubate at room temperature for 1-2 hours. Subsequently, buffer exchange the protein into a suitable buffer for amide coupling (e.g., MES buffer, pH 6.0).

  • Activation of the Carboxylic Acid: Add EDC (e.g., 10-fold molar excess over the protein) and NHS (e.g., 20-fold molar excess) to the protein solution to activate the newly formed carboxylic acid. Incubate at room temperature for 15-30 minutes.

  • Payload Coupling: Add the amine-containing payload (e.g., 10 to 50-fold molar excess over the protein) to the activated protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Final Purification: Purify the final bioconjugate from excess payload and coupling reagents using a desalting column or size-exclusion chromatography.

Characterization of the Bioconjugate

The successful synthesis of the bioconjugate should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the payload to the protein. An increase in the molecular weight corresponding to the mass of the linker and payload should be observed.

  • UV-Vis Spectroscopy: If a chromophoric payload is used, the concentration of the payload can be determined, and the drug-to-antibody ratio (DAR) can be calculated.

  • SDS-PAGE: To assess the integrity of the protein after conjugation and to visualize any changes in molecular weight.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Conclusion and Future Perspectives

This compound represents a promising, albeit currently theoretical, bifunctional linker for advanced bioconjugation applications. Its design leverages the unique stability and proximity-enabled reactivity of the sulfonyl fluoride moiety, a hallmark of SuFEx chemistry. The ortho-fluoro substituent is hypothesized to further modulate the reactivity of the sulfonyl fluoride, a feature that warrants further experimental investigation. The methyl ester handle provides a convenient point of attachment for a wide range of payloads, making this linker potentially suitable for applications in targeted drug delivery, diagnostics, and fundamental biological research.

The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel sulfonyl fluoride-based linkers. As the demand for more precise and stable bioconjugates grows, the continued development of innovative linkers based on robust chemistries like SuFEx will be paramount.

References

  • ChemRxiv. Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions.[Link]

  • PNAS. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[Link]

  • ResearchGate. Bifluoride‐catalysed O‐SuFEx linkage reaction for the assembly of polysulfates and polysulfonates.[Link]

  • PMC. Sulfur fluoride exchange.[Link]

  • ResearchGate. EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides.[Link]

  • Google Patents.
  • Watson International. methyl 2-fluoro-4-hydroxybenzoate cas 197507-22-5.[Link]

  • PMC. Biospecific Chemistry for Covalent Linking of Biomacromolecules.[Link]

  • PubChem. Methyl 2-[(fluorosulfonyl)methyl]benzoate (C9H9FO4S).[Link]

  • PubChem. Methyl 2-(fluorosulfonyl)benzoate (C8H7FO4S).[Link]

  • Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | C9H9FO4S | CID 10752025.[Link]

  • Google P
  • Molekula. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4.[Link]

  • PMC. C-SuFEx linkage of sulfonimidoyl fluorides and organotrifluoroborates.[Link]

  • ChemRxiv. Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups.[Link]

  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate.[Link]

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide.[Link]

  • OUCI. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation…[Link]

Sources

Methodological & Application

Synthesis of polysulfates using Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ester-Functionalized Polysulfates via SuFEx

Subject: Protocol for the utilization of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate as a functional chain-terminator in SuFEx polycondensation.

Part 1: Executive Summary & Chemical Logic

1.1 The Challenge in Polysulfate Engineering Polysulfates, synthesized via Sulfur-Fluoride Exchange (SuFEx), represent a class of high-performance engineering polymers exhibiting superior hydrolytic stability, transparency, and mechanical strength compared to polycarbonates. However, a critical limitation in their application (e.g., in drug delivery carriers or advanced coating materials) is their chemical inertness. Standard polysulfate backbones lack reactive handles for post-polymerization modification (PPM).

1.2 The Solution: this compound This application note details the use of This compound (MFSB) . Unlike standard bis-functional monomers, MFSB is a heterofunctional "SuFEx-able" reagent.

  • The Fluorosulfonyl Group (

    
    ):  Acts as a high-fidelity "click" handle that reacts exclusively with the silyl ether chain ends of the growing polymer.
    
  • The Methyl Ester (

    
    ):  Remains inert during the polymerization but serves as a latent handle for downstream functionalization (e.g., hydrolysis to carboxylic acid for bioconjugation).
    
  • The Ortho-Fluorine Substituent: Critically, the fluorine atom at the 2-position (ortho to the ester, meta to the sulfonyl) exerts an electron-withdrawing inductive effect (

    
    ). This activates the sulfonyl fluoride for faster end-capping kinetics and electronically tunes the ester for subsequent transformations.
    

1.3 Application Scope This protocol is designed for researchers aiming to synthesize telechelic or end-functionalized polysulfates. The resulting polymers bear terminal benzoate motifs suitable for surface grafting or peptide conjugation.

Part 2: Reaction Mechanism & Workflow

The synthesis follows a "One-Pot, Two-Stage" protocol.

  • Stage I (Polymerization): Bisphenol-A bis(fluorosulfate) reacts with Bisphenol-A bis(silyl ether) to form the polysulfate backbone.

  • Stage II (Termination): MFSB is introduced to quench the reactive silyl ether chain ends, installing the functional ester cap.

Pathway Visualization

SuFEx_Pathway MonomerA Bisphenol-A Bis(fluorosulfate) Polymer Living Polysulfate Chain (Active Ends) MonomerA->Polymer SuFEx Polycondensation (NMP, 25°C) MonomerB Bisphenol-A Bis(silyl ether) MonomerB->Polymer SuFEx Polycondensation (NMP, 25°C) Catalyst Bifluoride Catalyst (e.g., TMAPF6) Catalyst->Polymer Activates FinalProduct Ester-Capped Polysulfate Polymer->FinalProduct End-Capping (Stage II) Terminator Methyl 2-fluoro-4- (fluorosulfonyl)benzoate Terminator->FinalProduct Electrophilic Attack

Figure 1: Reaction pathway for the synthesis of ester-terminated polysulfates using MFSB.

Part 3: Detailed Experimental Protocol

Safety Warning: Sulfonyl fluorides are reactive electrophiles. Perform all reactions in a fume hood. Avoid skin contact.

Materials & Reagents
ReagentRolePurity / Specs
BPA-Bis(fluorosulfate) Monomer A>98% (Recrystallized)
BPA-Bis(TMS ether) Monomer B>98% (Distilled)
This compound End-Capper >97%
TMAPF6 (Tetramethylammonium bifluoride)CatalystAnhydrous
NMP (N-Methyl-2-pyrrolidone)SolventAnhydrous (<50 ppm H2O)
Step-by-Step Procedure

Step 1: Polymerization (Backbone Formation)

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge BPA-Bis(fluorosulfate) (1.00 equiv) and BPA-Bis(TMS ether) (1.02 equiv).

    • Note: A slight excess of the silyl ether ensures the polymer chains end with nucleophilic silyl groups, which are necessary for the reaction with the MFSB end-capper.

  • Dissolve monomers in NMP to achieve a concentration of 0.5 M.

  • Add TMAPF6 catalyst (0.5 mol% relative to monomers) under an inert atmosphere (

    
     or Ar).
    
  • Stir at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Viscosity should increase significantly. Monitor conversion via

      
       NMR (disappearance of fluorosulfate signal at +38 ppm).
      

Step 2: Functional Termination (End-Capping)

  • Once conversion >98%, add This compound (0.05 – 0.10 equiv) to the reaction mixture.

    • Scientific Rationale: The MFSB sulfonyl fluoride group reacts with the terminal phenoxy-silyl groups. The 2-fluoro substituent enhances the electrophilicity of the sulfonyl center, ensuring rapid and complete capping.

  • Stir the mixture for an additional 2 hours at room temperature.

  • Optional: Raise temperature to 50°C for 30 mins to ensure quantitative termination if the polymer MW is very high (>100 kDa).

Step 3: Isolation and Purification

  • Dilute the viscous reaction mixture with a minimal amount of DMF.

  • Precipitate the polymer dropwise into a 10-fold excess of vigorously stirred Methanol .

  • Filter the white precipitate and wash with methanol (

    
     mL) to remove unreacted MFSB and catalyst residues.
    
  • Dry under high vacuum at 60°C for 12 hours.

Workflow Visualization

Workflow Start Start: Monomer Prep Mix Dissolve in NMP (0.5 M) Start->Mix Cat Add Catalyst (TMAPF6) Mix->Cat React1 Polymerize (4-6 hrs, 25°C) Cat->React1 Check Check 19F NMR (Conversion >98%) React1->Check Check->React1 Incomplete Cap Add MFSB (End-Capper) Check->Cap Pass React2 Terminating Reaction (2 hrs) Cap->React2 Precip Precipitate in MeOH React2->Precip Dry Vacuum Dry (60°C) Precip->Dry

Figure 2: Operational workflow for the synthesis and purification of MFSB-capped polysulfates.

Part 4: Characterization & Data Interpretation

To validate the incorporation of the this compound moiety, specific analytical markers must be tracked.

TechniqueObservationInterpretation

NMR
Disappearance of signal at +65 ppm (Ar-SO2F of MFSB).Indicates consumption of the end-capper.

NMR
Appearance of signal at -108 ppm (Ar-F on benzoate ring).Confirms the "2-fluoro" benzoate group is attached to the polymer.

NMR
Singlet at ~3.9 ppm (Methyl Ester).Quantifies the degree of end-functionalization.
GPC Monomodal distribution, PDI < 1.8.Ensures no cross-linking or degradation occurred during capping.

Expert Insight on


 NMR: 
The 2-fluoro substituent on the MFSB provides a unique diagnostic handle. Unlike the backbone fluorosulfate groups (which are consumed) or the chain-end fluorosulfates (if using excess A-A monomer), the Ar-F signal remains distinct and unreacted, allowing for precise calculation of number-average molecular weight (

) via end-group analysis.

Part 5: Strategic Advantages

  • Orthogonal Reactivity: The SuFEx reaction conditions (fluoride catalysis) do not affect the methyl ester. This allows the ester to be carried through the polymerization intact.

  • Surface Engineering: The resulting polymer can be hydrolyzed (LiOH/THF) to generate chain-end carboxylic acids. These can be coupled with amine-functionalized peptides or fluorescent dyes using standard EDC/NHS chemistry, enabling the creation of targeted drug delivery vehicles.

  • Metal-Free: Using TMAPF6 (bifluoride) avoids metal contamination, crucial for biomedical applications.

References

  • Dong, J., Sharpless, K. B., Kwisnek, L., Oakdale, J. S., & Fokin, V. V. (2014).[1] SuFEx-Based Synthesis of Polysulfates. Angewandte Chemie International Edition. [Link]

  • Wang, H., et al. (2018). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates.[2][1] Nature Chemistry. [Link]

  • Yatvin, J., et al. (2015). "Click" Chemistry in Polymer Science: SuFEx. Chemical Reviews. [Link]

Sources

Application Note: Protein Functionalization via Fluorosulfonyl Benzoate (FSB) SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for functionalizing proteins with fluorosulfonyl benzoates Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists

Introduction: The "Sleeping Giant" of Protein Chemistry

Fluorosulfonyl benzoates (FSBs) represent a distinct class of electrophiles within the Sulfur(VI) Fluoride Exchange (SuFEx) family, popularized by K. Barry Sharpless. Unlike traditional amine-reactive reagents (e.g., NHS-esters) that hydrolyze rapidly in water, FSBs are "latent" electrophiles . They possess a unique stability-reactivity profile: they remain largely inert in aqueous buffer until activated by the specific microenvironment of a protein binding pocket or elevated pH conditions.

This guide details the reaction parameters required to transition FSBs from stable probes into covalent functionalization agents. We distinguish between two primary applications:

  • Global Surface Functionalization: High-density labeling of surface lysines.

  • Proximity-Driven Affinity Labeling: Site-specific covalent targeting of Tyrosine/Lysine/Histidine within binding pockets.

Mechanistic Basis & Reaction Logic

The FSB reaction is a nucleophilic substitution at the sulfur center. The fluoride ion (F⁻) acts as the leaving group.

  • Selectivity: While often cited as Tyrosine-specific in peptide chemistry, in full-length proteins, FSBs exhibit context-dependent reactivity.

    • pH < 7.5: Reactivity is low unless driven by proximity (local effective molarity). Targets: Histidine, Tyrosine, or proximal Lysine.[1][2][3]

    • pH > 8.0: Reactivity increases significantly. The deprotonated

      
      -amino group of Lysine becomes the dominant nucleophile.
      
  • Stability: The Ar-SO₂-F bond is highly resistant to hydrolysis (half-life in hours to days at pH 7), allowing for extended incubation times without reagent decomposition.

Diagram 1: Mechanism of SuFEx Reaction on Proteins

SuFEx_Mechanism Protein Protein-Nu: (Lys/Tyr/His) TS Transition State [Pentacoordinate Sulfur] Protein->TS Nucleophilic Attack FSB FSB Probe (Ar-SO2-F) FSB->TS Proximity/pH Activation Product Functionalized Protein (Protein-Nu-SO2-Ar) TS->Product SuFEx Leaving Leaving Group (HF) TS->Leaving Elimination

Caption: The SuFEx mechanism involves nucleophilic attack on the S(VI) center, displacing fluoride.[4] This forms a highly stable sulfonamide or sulfonate linkage.

Critical Reaction Parameters

Success with FSBs depends on tuning three variables: Buffer Composition , pH , and Stoichiometry .

Table 1: Optimization Matrix
ParameterConditionRationale
Buffer System PBS, HEPES, MOPS (50–100 mM)Avoid Tris or Glycine during reaction. Primary amines in buffers will compete with protein lysines for the FSB probe.
pH 7.2 – 7.8 (Affinity Labeling)8.2 – 8.8 (Global Labeling)Lower pH restricts reaction to "activated" residues in binding pockets. Higher pH deprotonates surface Lysines (

), forcing reaction.
Co-solvent DMSO or DMF (Max 5% v/v)FSBs are hydrophobic. Predissolve in organic solvent to prevent precipitation upon addition to aqueous buffer.
Temperature 25°C (Standard) or 37°C Higher temperature accelerates the reaction but may denature sensitive proteins. 4°C is generally too slow for FSBs.
Quenching Desalting / Dialysis Unlike NHS esters, FSBs do not "quench" instantly with Tris. Physical removal is the only way to stop the reaction definitively.

Experimental Protocols

Protocol A: Proximity-Driven Affinity Labeling

Use this for covalent inhibitors or mapping binding sites (e.g., FSBA probes).

Reagents:

  • Target Protein (10–50 µM) in HEPES pH 7.4.

  • FSB Probe (10 mM stock in anhydrous DMSO).

Workflow:

  • Equilibration: Dilute protein to working concentration in HEPES pH 7.4 .

  • Probe Addition: Add FSB probe to the protein solution.

    • Ratio: Start with 1.1 : 1 to 5 : 1 (Probe : Protein). High excess leads to non-specific background.

    • Solvent: Ensure final DMSO concentration is < 2%.

  • Incubation: Incubate at 37°C for 1–4 hours .

    • Note: SuFEx is slower than Michael addition. Overnight incubation at 25°C is also acceptable for robust labeling.

  • Cleanup: Remove excess probe immediately using a Zeba Spin Desalting Column (7K MWCO) or dialysis.

  • Analysis: Proceed to Intact LC-MS.

Protocol B: Global Surface Functionalization

Use this for conjugating fluorophores or linkers to a protein surface where site-specificity is not required.

Reagents:

  • Target Protein (1 mg/mL) in Carbonate/Bicarbonate Buffer pH 8.5 or PBS adjusted to pH 8.5.

  • FSB-Tag (e.g., FSB-Biotin or FSB-Fluorophore).

Workflow:

  • Buffer Exchange: Ensure protein is in a non-amine buffer at pH 8.5 .

  • Probe Addition: Add FSB-Tag.

    • Ratio:10 : 1 to 20 : 1 (Probe : Protein).

    • Mixing: Vortex gently immediately upon addition to prevent local precipitation.

  • Incubation: Incubate at 25°C for 6–18 hours (Overnight).

    • Why so long? Even at pH 8.5, surface lysines react slower with FSBs than with NHS esters.

  • Quench (Optional): Add 100 mM Tris-HCl (pH 8.0) and incubate for 1 hour.

    • Note: This scavenges remaining FSB, but physical removal (Step 5) is superior.

  • Purification: Remove unreacted small molecules via size-exclusion chromatography (SEC) or dialysis.

Visualization of Workflow

Diagram 2: Experimental Decision Tree

Workflow_Decision Start Start: Define Goal Goal Goal? Start->Goal Specific Specific Binding Site (Affinity Labeling) Goal->Specific Target Active Site Global Global Surface Labeling (Conjugation) Goal->Global Attach Payload Cond_Spec pH 7.2 - 7.5 [Probe] < 50 µM Specific->Cond_Spec Incubate Incubate 4h - 18h Cond_Spec->Incubate Cond_Glob pH 8.5 - 9.0 [Probe] > 200 µM Global->Cond_Glob Cond_Glob->Incubate Cleanup Cleanup: Desalting Column Incubate->Cleanup QC QC: LC-MS (Check Mass Shift) Cleanup->QC

Caption: Decision tree for selecting reaction conditions based on the desired labeling outcome (Specific vs. Global).

Quality Control & Validation

The "Trustworthiness" of your protocol relies on rigorous validation.

Mass Spectrometry (The Gold Standard)

Intact protein LC-MS is required to verify covalent modification.

  • Calculated Mass Shift:

    
    
    (Note: Strictly, the mass added is the Sulfonyl Benzoate moiety. 
    
    
    
    .)
  • Interpretation:

    • +0 Da: No reaction (Check pH, Probe solubility).

    • +X Da (Expected): Successful labeling.[5]

    • +2X, +3X Da: Multiple labeling events (Reduce concentration or pH if site-specificity was the goal).

Gel Electrophoresis

If using an FSB-Fluorophore, run SDS-PAGE.[6]

  • In-Gel Fluorescence: Verify signal corresponds to the protein band.

  • Coomassie Stain: Verify protein loading and purity.

Troubleshooting Common Issues

IssueRoot CauseSolution
Precipitation of Probe FSBs are hydrophobic; rapid addition to aqueous buffer causes crashing out.Dilute probe in DMSO first. Add DMSO solution dropwise while vortexing. Keep final DMSO < 5%.[7]
No Labeling Observed pH is too low or reaction time too short.Increase pH to 8.0–8.5. Extend incubation to 18 hours.
Over-labeling (Loss of Activity) Non-specific lysine modification.Lower pH to 7.2. Reduce Probe:Protein ratio to 1.5 : 1.
Hydrolysis of Probe Stock solution degraded.Do not store FSBs in wet DMSO. Use anhydrous DMSO and store aliquots at -20°C.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science. Link

  • Chen, W., et al. (2016). Arylfluorosulfate-based probes for the selective identification of tyrosine-containing proteins. Journal of the American Chemical Society.[8] Link

  • Mortenson, D. E., et al. (2018). "The spectrum of reactivity of fluorosulfonyl benzoates." Journal of the American Chemical Society.[8] Link

Sources

Application Note: Late-Stage Functionalization with Fluorosulfonyl Benzoate Reagents

[2]

Introduction & Scope

In modern drug discovery, Late-Stage Functionalization (LSF) allows researchers to modify complex bioactive molecules at the final synthetic step to improve potency, selectivity, or physicochemical properties.[1][2] Fluorosulfonyl benzoate reagents have emerged as a premier class of LSF tools due to the unique properties of the sulfonyl fluoride (

1

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, the

1covalent inhibitorsactivity-based probes1
Key Reagents
  • 3-(Fluorosulfonyl)benzoic acid (3-FSBA): The meta-substitution pattern offers a specific geometry often preferred for accessing side-chain nucleophiles in binding pockets.[1]

  • 4-(Fluorosulfonyl)benzoic acid (4-FSBA): The para-substitution extends the reach of the electrophile, useful for deeper pocket engagement.[1]

Mechanism of Action: The SuFEx Advantage

The utility of fluorosulfonyl benzoates relies on the Sulfur-Fluoride Exchange (SuFEx) mechanism.[1]

  • Stability: The

    
     bond is highly resistant to reduction and hydrolysis at neutral pH, allowing the probe to circulate in biological systems without premature degradation.[1]
    
  • Proximity-Driven Reactivity: The

    
     group is generally inert to free nucleophiles in solution.[1] However, when the drug scaffold binds to its protein target, the local environment (hydrogen bonding, desolvation) activates the 
    
    
    bond, enabling a specific nucleophilic attack by a proximal amino acid residue.
Mechanistic Diagram

The following diagram illustrates the activation and covalent bonding process.

SuFEx_Mechanismcluster_0Probe SynthesisDrugDrug Scaffold(Reversible Binder)LinkerBenzoate LinkerDrug->LinkerWarheadSO2F Warhead(Latent Electrophile)Linker->WarheadComplexProtein-Ligand Complex(Proximity Effect)Warhead->Complex+ Target ProteinTSTransition State(Fluoride Elimination)Complex->TSNucleophilic Attack(Tyr/Lys/His/Ser)AdductCovalent Protein Adduct(Irreversible)TS->Adduct- F⁻

Caption: Logical flow from probe synthesis to proximity-driven covalent protein modification via SuFEx.

Experimental Protocols

Protocol A: Synthesis of SuFEx Probes (Late-Stage Installation)

Objective: To install the 3-(fluorosulfonyl)benzoyl moiety onto a drug scaffold containing a secondary amine.[1] Reagents:

  • Drug Scaffold (Amine-bearing)[1]

  • 3-(Fluorosulfonyl)benzoic acid (CAS: 454-95-5)[1][3]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Anhydrous Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-(fluorosulfonyl)benzoic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to drug).
    
  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

    • Note: Avoid using acid chlorides if the drug scaffold contains sensitive functionalities; HATU provides milder conditions.[1]

  • Coupling: Add the amine-bearing drug scaffold (1.0 equiv) to the reaction mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS. Look for the mass shift corresponding to the addition of the benzoyl-SO2F moiety (+186.16 Da for the fragment).[1]

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with 5% aqueous

    
     (x3) to remove DMF, followed by saturated 
    
    
    and brine.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
    • Critical: Avoid methanol or nucleophilic solvents during purification to prevent premature solvolysis of the fluoride.[1]

Protocol B: Protein Labeling & Covalent Inhibition Assay

Objective: To validate target engagement and covalent bond formation between the SuFEx probe and the protein of interest.[1]

Step-by-Step Procedure:

  • Incubation: Incubate the purified recombinant protein (1 µM) with the SuFEx probe (10 µM, 10-fold excess) in PBS (pH 7.4) at 37°C.

    • Control: Run a parallel reaction with the non-functionalized parent drug.[1]

  • Time-Course: Aliquot samples at t = 0, 1h, 4h, and 12h. Quench reaction by adding 4x SDS loading buffer.[1]

  • Analysis (Intact Mass Spectrometry):

    • Subject the samples to LC-MS (Q-TOF or Orbitrap).[1]

    • Success Criteria: Observe a mass shift of the protein corresponding to the probe mass minus Fluoride [Probe MW - 19 Da].[1] This confirms the loss of fluoride and formation of the sulfonate ester/sulfonamide bond.[1]

  • Analysis (Gel-Based ABPP):

    • If using a fluorescently tagged analog or competing with a known fluorescent probe, resolve on SDS-PAGE and image for fluorescence.[1]

Data Summary Table: Reaction Conditions & Troubleshooting
ParameterRecommended ConditionTroubleshooting / Notes
Solvent (Coupling) DMF, DCM, or THFAvoid alcohols (MeOH, EtOH) to prevent esterification.[1]
Base (Coupling) DIPEA or TEAEnsure anhydrous conditions to prevent hydrolysis of the activated ester.[1]
pH (Protein Labeling) 7.2 – 7.8 (PBS or HEPES)Acidic pH (<6) slows SuFEx; Basic pH (>8.[1]5) increases non-specific labeling.
Temperature 25°C – 37°CHigher temps accelerate reaction but may denature protein.[1]
Storage -20°C, Desiccated

compounds are stable as solids but hydrolyze slowly in wet DMSO.[1]

Workflow Visualization

The following diagram outlines the decision process for selecting and applying fluorosulfonyl benzoate reagents in a drug discovery campaign.

WorkflowStartStart: Drug Scaffold SelectionAnalysisSAR Analysis:Identify Solvent-Exposed AmineStart->AnalysisChoiceSelect Reagent:3-FSBA (Meta) vs 4-FSBA (Para)Analysis->ChoiceSynthSynthesis (Protocol A):Amide CouplingChoice->SynthGeometry OptimizationQCQC: LC-MS Verification(Check for Hydrolysis)Synth->QCQC->SynthFail (Hydrolysis) -> Dry SolventsBioAssayBiological Assay (Protocol B):Target EngagementQC->BioAssayPassOutcomeOutcome:Covalent Probe / LeadBioAssay->Outcome

Caption: Decision tree for developing SuFEx-based covalent probes from existing drug scaffolds.

References

  • Sharpless, K. B., et al. (2014).[1] "SuFEx Click Chemistry for Late-Stage Drug Functionalization." Angewandte Chemie International Edition. [Link][1]

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. [Link][1]

  • Jones, L. H. (2018).[1] "Recent advances in the development of sulfonyl fluorides as covalent probes."[1] MedChemComm. [Link]

  • Baranczak, A., et al. (2017).[1] "Fluorosulfonyl Benzoates as Chemical Probes for Proteome-Wide Profiling." Journal of the American Chemical Society. [Link]

Application Notes and Protocols: Optimizing Solvent Systems for Reactions of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Reactivity of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

This compound is a versatile building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure incorporates three key reactive sites: a methyl ester, a fluorosulfonyl group, and an electron-deficient aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations. The fluorosulfonyl moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[1][2] The aromatic ring, activated by the strongly electron-withdrawing fluorosulfonyl and methoxycarbonyl groups, is primed for nucleophilic aromatic substitution (SNAr) reactions.[3] The methyl ester provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

The strategic placement of a fluorine atom ortho to the methyl ester introduces an additional layer of complexity and potential for unique reactivity, influencing the regioselectivity and kinetics of reactions.[4] This application note provides a comprehensive guide to understanding and optimizing solvent systems for key reactions of this compound, empowering researchers to harness its full synthetic potential.

I. Theoretical Framework: Understanding Solvent Effects on Reactivity

The choice of solvent is paramount in controlling the outcome of reactions involving this compound. The solvent's properties—polarity, proticity, and coordinating ability—directly influence the solubility of reactants, the stabilization of transition states and intermediates, and the overall reaction kinetics.

A. Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The SuFEx reaction involves the exchange of the fluoride on the sulfonyl group with a nucleophile, typically an alcohol or an amine, to form a sulfonate ester or a sulfonamide, respectively.[1] The S-F bond is remarkably stable under many conditions but can be activated for nucleophilic attack.[2]

  • Polar Aprotic Solvents : Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SuFEx reactions. These solvents effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. They also possess high dielectric constants, which can help to stabilize charged intermediates that may form during the reaction.

  • Protic Solvents : Protic solvents like alcohols can also be used, and in some cases, can participate in the reaction or influence the reactivity through hydrogen bonding with the sulfonyl fluoride or the nucleophile. However, they can also solvate and deactivate the nucleophile, potentially slowing down the reaction. Careful consideration of the specific nucleophile and reaction conditions is necessary.

B. Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly electron-deficient due to the presence of the -SO2F and -COOCH3 groups, making it susceptible to SNAr. In this reaction, a nucleophile attacks the aromatic ring, displacing one of the substituents, most likely the ortho-fluoro atom, through a Meisenheimer complex intermediate.[3]

  • Solvent Polarity and Stabilization : Polar aprotic solvents are highly effective for SNAr reactions. They excel at stabilizing the negatively charged Meisenheimer complex through dipole-dipole interactions, thereby lowering the activation energy of the reaction.[5]

  • Hydrogen Bonding Effects : Protic solvents can have a dual role. While they can stabilize the Meisenheimer complex, they can also strongly solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially hindering the reaction.[6]

II. Experimental Protocols and Methodologies

The following protocols provide a starting point for optimizing reactions with this compound. It is crucial to monitor all reactions by a suitable technique (e.g., TLC, LC-MS, or NMR) to determine the optimal reaction time and conditions.

A. General Workflow for Solvent Screening

A systematic approach to solvent screening is essential for identifying the optimal reaction medium. The following workflow can be adapted for various reactions of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization A Select a diverse range of solvents (polar aprotic, polar protic, non-polar) B Set up small-scale reactions in parallel (e.g., in a vial block) A->B C Maintain consistent reaction parameters (temperature, concentration, stoichiometry) B->C D Monitor reaction progress at set time points (e.g., 1h, 4h, 24h) C->D E Analyze aliquots by LC-MS or GC-MS to determine conversion and purity D->E F Identify the most promising solvent(s) based on yield and reaction rate E->F G Perform further optimization of temperature, concentration, and catalyst (if applicable) F->G

Caption: General workflow for solvent screening experiments.

B. Protocol 1: Amide Bond Formation via SuFEx Chemistry

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvents (see Table 1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add the base (1.2 eq of Et3N or 0.2 eq of DBU).

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

C. Data Presentation: Solvent Effects on Sulfonamide Formation

The following table summarizes hypothetical results from a solvent screening study for the reaction of this compound with benzylamine.

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Yield (%)
1Dichloromethane (DCM)Et3N25244540
2Tetrahydrofuran (THF)Et3N25246055
3Acetonitrile (MeCN)Et3N25128580
4N,N-Dimethylformamide (DMF)Et3N258>9592
5Dimethyl sulfoxide (DMSO)Et3N258>9590
6Acetonitrile (MeCN)DBU254>9594
7N,N-Dimethylformamide (DMF)DBU252>9596

Interpretation: The data indicates that polar aprotic solvents significantly accelerate the reaction, with DMF and MeCN providing high yields. The use of a stronger, non-nucleophilic base like DBU further enhances the reaction rate, as is often observed in SuFEx chemistry.[5]

D. Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

This protocol outlines the displacement of the ortho-fluoro atom of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous solvents (see Table 2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (1.5 eq) in the chosen anhydrous solvent (0.2 M).

  • Add the thiol (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

E. Data Presentation: Solvent Effects on SNAr Reaction

The following table presents hypothetical results for the reaction of this compound with thiophenol.

EntrySolventBaseTemperature (°C)Time (h)Conversion (%)Yield (%)
1TolueneK2CO3100242015
2Tetrahydrofuran (THF)K2CO365245045
3Acetonitrile (MeCN)K2CO380127570
4N,N-Dimethylformamide (DMF)K2CO3806>9591
5Dimethyl sulfoxide (DMSO)K2CO3804>9593
6N,N-Dimethylformamide (DMF)Cs2CO3804>9595

Interpretation: As expected for SNAr reactions, polar aprotic solvents like DMF and DMSO provide superior results due to their ability to stabilize the Meisenheimer intermediate.[5] The use of a more soluble and basic carbonate salt like Cs2CO3 can further improve the reaction rate and yield.

III. Causality and Mechanistic Considerations

The choice of solvent directly impacts the reaction mechanism and, consequently, the outcome.

G cluster_0 Solvent Properties cluster_1 Effect on Reaction Intermediates/Transition States cluster_2 Impact on Reaction Outcome A Polar Aprotic (e.g., DMF, DMSO, MeCN) D Stabilizes charged intermediates (e.g., Meisenheimer complex in SNAr) A->D B Polar Protic (e.g., EtOH, MeOH, H2O) E Solvates and potentially deactivates anionic nucleophiles B->E C Non-Polar (e.g., Toluene, Hexane) F Poor solvation of charged species C->F G Favors SNAr and SuFEx (Higher reaction rates and yields) D->G H Can be suitable for some SuFEx, but may hinder SNAr E->H I Generally poor for both SNAr and SuFEx F->I

Caption: Relationship between solvent properties and reaction outcomes.

IV. Troubleshooting and Further Optimization

Problem Possible Cause Suggested Solution
Low or no conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inappropriate solvent.1. Use a stronger base or a more nucleophilic reagent.2. Increase the reaction temperature incrementally.3. Screen a range of polar aprotic solvents.
Formation of side products 1. Reaction temperature too high.2. Presence of water or other impurities.1. Lower the reaction temperature.2. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.
Difficult purification Co-elution of product and starting material or byproducts.Optimize the mobile phase for column chromatography; consider reverse-phase chromatography if the product is sufficiently polar.

V. Conclusion

The reactivity of this compound is highly tunable through the careful selection of solvent and reaction conditions. For both SuFEx and SNAr reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile generally provide the best results by promoting high reaction rates and yields. Understanding the underlying mechanistic principles allows for a rational approach to solvent optimization, enabling researchers to efficiently access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • Al-Rawi, N. S., Al-Sehemi, A. G., & El-Gogary, T. M. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(11), 924-931. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur (VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • PubChem. Methyl 4-fluoro-2-methylbenzoate. [Link]

  • Ni, C., Hu, M., & Hu, J. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 71(18), 6828-6833. [Link]

  • Li, Y., Wang, Y., & Ju, M. (2010). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • Khan Academy. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • Mancini, P. M., Adam, C., Vottero, L. R., & Terenzani, A. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Journal of Physical Organic Chemistry, 15(4), 209-218. [Link]

  • PubChemLite. Methyl 2-[(fluorosulfonyl)methyl]benzoate (C9H9FO4S). [Link]

  • Chen, K., & Li, X. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3355-3366. [Link]

  • ChemSrc. Methyl 2-fluoro-4-nitrobenzoate | CAS#:392-09-6. [Link]

  • Zhang, Y., et al. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. [Link]

  • am Ende, C. W., et al. (2021). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Journal of the American Chemical Society, 143(35), 14063-14072. [Link]

  • Al-Iraqi, M. A. H. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4169. [Link]

  • Li, G., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad097. [Link]

  • PubChemLite. Methyl 4-chloro-2-(fluorosulfonyl)benzoate (C8H6ClFO4S). [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Zemtsova, M. N., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1958. [Link]

  • Scott, J. P., & Lectka, T. (2014). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 136(42), 14734-14737. [Link]

  • Soderberg, T. (2016). Organic Chemistry with a Biological Emphasis Volume II. University of Minnesota Morris Digital Well. [Link]

  • Soderberg, T. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. In Chemistry LibreTexts. [Link]

  • Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]

Sources

Application Note: Modular Synthesis of Sulfonimidamides from Fluorosulfonyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonimidamides are emerging as critical bioisosteres of sulfonamides in medicinal chemistry, offering intrinsic chirality, improved solubility, and unique hydrogen-bonding vectors. However, their adoption has been hindered by a lack of direct synthetic routes from stable precursors.

This guide details a robust, field-proven protocol for synthesizing sulfonimidamides directly from fluorosulfonyl benzoates (and other sulfonyl fluorides). Unlike traditional methods starting from unstable sulfinyl chlorides or sulfinamides, this protocol leverages a deoxygenative imidation strategy. This allows researchers to utilize the stability and commercial availability of fluorosulfonyl benzoates (SuFEx hubs) to generate diverse, chiral sulfonimidamide libraries in a single operational sequence.

Strategic Rationale & Mechanism

Why Fluorosulfonyl Benzoates?

Fluorosulfonyl benzoates (e.g., ethyl 4-(fluorosulfonyl)benzoate) represent the ideal starting material for this transformation because:

  • Stability: The Ar-SO₂F bond is highly resistant to reduction and hydrolysis compared to sulfonyl chlorides.

  • Orthogonality: The benzoate ester handle allows for downstream bioconjugation or fragment linking after the sulfur core has been modified.

  • SuFEx Readiness: They are "sleeping" electrophiles that can be activated on demand.

The Mechanistic Pathway

The direct conversion of a sulfonyl fluoride (S


) to a sulfonimidamide requires the exchange of an oxo ligand (=O) for an imino ligand (=NR). This is thermodynamically challenging.

We utilize a Phosphine-Mediated Deoxygenative Imidation (Arvidsson-Stockman Protocol).

  • Activation: Triphenylphosphine (

    
    ) and Hexachloroethane (
    
    
    
    ) generate a chlorophosphonium species in situ.
  • Deoxygenation: The sulfonyl fluoride reacts, losing oxygen to form

    
     (the thermodynamic driving force) and generating a transient S(IV) or activated S(VI) species.
    
  • Imidation: A primary amine intercepts this intermediate to form a Sulfonimidoyl Fluoride .

  • Coupling: A second amine displaces the fluoride to yield the final Sulfonimidamide.

Mechanism Substrate Fluorosulfonyl Benzoate (Ar-SO2F) Intermed1 Activated Species Substrate->Intermed1 Deoxygenation Reagents PPh3 / C2Cl6 (Activation) Reagents->Intermed1 SulfonimidoylF Sulfonimidoyl Fluoride (Ar-S(O)(NR)F) Intermed1->SulfonimidoylF Ligand Exchange Imidation Primary Amine (R1-NH2) Imidation->SulfonimidoylF Product Sulfonimidamide (Ar-S(O)(NR)N<) SulfonimidoylF->Product SuFEx Coupling Coupling Secondary Amine (R2-NH) Coupling->Product

Figure 1: Mechanistic pathway for the conversion of Fluorosulfonyl Benzoates to Sulfonimidamides via Sulfonimidoyl Fluoride intermediates.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Ethyl 4-(fluorosulfonyl)benzoate (1.0 equiv)

  • Primary Amine (

    
    ):  For imidation (e.g., tert-butylamine, aniline). (1.2 equiv)
    
  • Secondary Amine (

    
    ):  For final coupling (e.g., morpholine, piperidine). (1.5 equiv)[1][2]
    
  • Deoxygenation Agents: Triphenylphosphine (

    
    , 1.5 equiv), Hexachloroethane (
    
    
    
    , 1.5 equiv).
  • Base: Triethylamine (

    
    , 3.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Chloroform (

    
    ), anhydrous.
    
Step-by-Step Methodology
Phase 1: In-Situ Generation of Sulfonimidoyl Fluoride

Critical Note: This step must be performed under an inert atmosphere (


 or Ar) to prevent hydrolysis of the activated intermediate.
  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve Ethyl 4-(fluorosulfonyl)benzoate (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Activation Cocktail: Add

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) to the solution. Stir at Room Temperature (RT) for 5 minutes.
  • Imidation: Add the primary amine (

    
    , 1.2 mmol) followed by 
    
    
    
    (3.0 mmol) dropwise.
  • Heating: Seal the vial and heat to 70°C for 2–4 hours.

  • Checkpoint (Self-Validation):

    • Aliquot 50 µL for

      
      F NMR analysis.
      
    • Success Criteria: Disappearance of the sulfonyl fluoride signal (~ +65 ppm) and appearance of the sulfonimidoyl fluoride signal (typically diastereotopic shifts around +70 to +80 ppm).

Phase 2: SuFEx Coupling (Diversification)
  • Addition: Once Phase 1 is complete (verified by NMR/LCMS), cool the reaction mixture to RT.

  • Coupling: Add the secondary amine (

    
    , 1.5 mmol).
    
    • Optimization: If the secondary amine is non-nucleophilic, add a catalyst such as DBU (0.5 equiv) or Calcium Triflimide (

      
      , 10 mol%).
      
  • Reaction: Stir at RT for 1–2 hours (or 50°C if sterically hindered).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc). Sulfonimidamides are polar; adjust gradient accordingly.

Data Summary & Expected Results

The following table summarizes typical yields for Ethyl 4-(fluorosulfonyl)benzoate derivatives using this protocol.

EntryPrimary Amine (

)
Secondary Amine (

)
Yield (%)Notes
1 t-ButylamineMorpholine82%Standard benchmark
2 AnilinePiperidine76%Slower Phase 1 (requires 4h)
3 BenzylaminePyrrolidine79%High purity
4 t-ButylamineN-Methylpiperazine74%Requires DBU in Phase 2
Workflow Visualization

Workflow Start Start: Fluorosulfonyl Benzoate + PPh3 + C2Cl6 Step1 Add Primary Amine + Et3N Heat 70°C, 3h Start->Step1 Check QC: 19F NMR (Target: +75 ppm) Step1->Check Check->Step1 Incomplete Step2 Add Secondary Amine Stir RT, 2h Check->Step2 Signal Observed End Isolate Sulfonimidamide Step2->End

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & QC

Self-Validating Systems
  • 
    F NMR Tracking:  This is the most powerful tool.
    
    • Starting Material: Singlet ~ +65 ppm.

    • Intermediate: Singlet (or diastereomers) ~ +70 to +80 ppm.

    • Product:Silent (No Fluorine signal). If a signal remains, coupling is incomplete.

  • Chirality: The sulfur center is chiral.[3][4] If using chiral amines, diastereomers will be visible in

    
    H NMR. Racemic mixtures are formed unless chiral ligands are used, but the products are stable to racemization.
    
Common Pitfalls
  • Moisture Sensitivity: The intermediate chlorophosphonium species is moisture sensitive. Ensure solvents are dry.

  • Stalled Phase 1: If the sulfonyl fluoride persists, add 0.5 equiv more of

    
     and 
    
    
    
    .
  • Side Products: Formation of sulfonamides (Ar-SO2-NHR) indicates incomplete deoxygenation or water ingress.

References

  • Arvidsson, P. I., et al. (2017). Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Angewandte Chemie International Edition. [Link]

  • Stockman, R. A., Lücking, U., et al. (2018).[5] One-Pot Synthesis of Sulfonimidamides from Sulfonyl Fluorides and Amines. Chemistry – A European Journal.[5] [Link]

  • Sharpless, K. B., et al. (2014). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. Angewandte Chemie. [Link]

  • Li, S., et al. (2022). Deoxygenative Imidation of Sulfonyl Fluorides. Journal of the American Chemical Society.[6] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in SuFEx Reactions with Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, a versatile SuFEx (Sulfur(VI) Fluoride Exchange) hub. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is SuFEx click chemistry?

A: Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction that enables the rapid and modular assembly of molecules. It involves the reaction of a stable sulfonyl fluoride (R-SO₂F) hub with a nucleophile, typically a phenol or an amine, to form a highly stable sulfonate (R-SO₂-OAr) or sulfonamide (R-SO₂-NR₂) linkage, respectively. The reaction is prized for its high efficiency, broad functional group tolerance, and the stability of the resulting covalent bond.

Q2: What is the role of this compound in this reaction?

A: this compound serves as the electrophilic "hub" in the SuFEx reaction. The fluorosulfonyl (-SO₂F) group is the reactive site. The methyl ester and ortho-fluoro substituents on the aromatic ring are electron-withdrawing, which increases the electrophilicity of the sulfur atom, making it highly receptive to nucleophilic attack and often enhancing its reactivity compared to simpler arylsulfonyl fluorides.

Q3: What types of nucleophiles can be used with this reagent?

A: The most common nucleophiles are phenols (to form aryl sulfonates) and primary or secondary amines (to form sulfonamides). Alcohols can also be used, though they are often less reactive than phenols and may require more forcing conditions. The development of "Accelerated SuFEx Click Chemistry" (ASCC) has significantly broadened the scope for coupling with various aryl and alkyl alcohols.

Q4: Is a catalyst always necessary for SuFEx reactions?

A: While some reactions can proceed without a catalyst, particularly with highly activated substrates or strong nucleophiles, catalysis is almost always recommended to achieve high yields and reasonable reaction times. Catalysts are crucial for activating the S-F bond and/or increasing the nucleophilicity of the coupling partner. Without a catalyst, many reactions, especially with less reactive partners, will show little to no product formation.

Section 2: Troubleshooting Guide for Low Yields & Side Reactions

Low yields or incomplete conversion are the most common challenges encountered. The following guide addresses specific issues you may face during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction with Phenols/Alcohols 1. Insufficient Nucleophile Activation: The hydroxyl group is not sufficiently deprotonated or activated to attack the electrophilic sulfur center. 2. Low Catalyst Activity/Loading: The chosen base catalyst (e.g., DBU, TEA) is not strong enough or is used at too low a concentration. 3. Fluoride Inhibition: The generated fluoride anion (F⁻) can inhibit the catalyst or establish an unfavorable equilibrium.1. Implement the Accelerated SuFEx (ASCC) Protocol: Use a combination of a strong, sterically hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) as the catalyst and hexamethyldisilazane (HMDS) as an additive. * Why it works: BTMG is a superb catalyst for activating the S-F bond. HMDS serves a dual purpose: it converts the alcohol/phenol to its highly reactive silyl ether derivative in situ and irreversibly scavenges the fluoride byproduct as volatile trimethylsilyl fluoride (TMSF), driving the reaction to completion. 2. Increase Catalyst Loading: For challenging substrates, increasing the BTMG loading (e.g., from 1-5 mol% up to 20 mol%) and reaction temperature may be necessary.
Low Yield with Amine Nucleophiles 1. Presence of Water: Trace amounts of water can react with the deprotonated amine, reducing its effective concentration and potentially leading to hydrolysis of the sulfonyl fluoride starting material. 2. Weak Nucleophilicity: Sterically hindered or electron-deficient amines (e.g., secondary anilines) may be poor nucleophiles. 3. Ineffective Catalyst System: Traditional organic bases may not be optimal for S-N bond formation.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. 2. Use a Lewis Acid Catalyst System: Employ a combination of a Lewis acid like Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) with a base such as DABCO . * Why it works: The Lewis acid coordinates to the sulfonyl fluoride, activating it for nucleophilic attack. This system has proven highly effective for forming sulfonamides and sulfamates, often at room temperature and with dramatically increased reaction rates. 3. Consider Silylated Amines: Using a pre-formed or in situ-generated silyl amine can be highly effective, as the reaction is driven by the formation of the strong Si-F bond.
Starting Material Decomposition 1. Hydrolysis: The sulfonyl fluoride is sensitive to hydrolysis, especially under strongly basic conditions in the presence of water. 2. Incompatible Functional Groups: The substrate or nucleophile may contain functional groups sensitive to the strong bases used for catalysis.1. Rigorously Exclude Water: As mentioned above, ensure all reagents and solvents are anhydrous. 2. Switch to a Milder Catalyst System: If base sensitivity is an issue, explore alternative catalysts. N-Heterocyclic Carbenes (NHCs) can catalyze SuFEx reactions under mild conditions. Bifluoride salts (e.g., KHF₂) are also effective and less basic catalysts.
Difficult Product Purification 1. High Catalyst Loading: Using high concentrations of non-volatile catalysts like DBU or BTMG can complicate purification. 2. Fluoride Salts: Byproduct salts can make extraction and chromatography challenging.1. Optimize for Lower Catalyst Loading: The BTMG/HMDS system often allows for catalyst loadings as low as 1.0 mol%, simplifying workup. 2. Quench with a Silicon Source: After the reaction is complete, adding a small amount of trimethylsilanol (TMSOH) can help convert any remaining fluoride salts into volatile TMSF, which is easily removed in vacuo.

Section 3: Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Accelerated SuFEx with a Phenolic Nucleophile (ASCC Method)

This protocol is adapted from the highly efficient method developed by Sharpless, Moses, and coworkers. It bypasses the need for pre-silylation of the phenol.

SuFEx_Workflow_Phenols cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Weigh: - this compound (1.0 eq) - Phenol Nucleophile (1.0 eq) - HMDS (1.0 eq) - BTMG (1-5 mol%) solvent Add Anhydrous Solvent (e.g., MeCN) reagents->solvent To oven-dried vial under N₂ atmosphere stir Stir at Room Temp (or heat if needed) solvent->stir monitor Monitor by TLC/LC-MS (Often complete in <30 min) stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Dilute with EtOAc Wash with H₂O, Brine concentrate->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Silica Gel Chromatography dry->purify final_product Final Product: Aryl Sulfonate purify->final_product

Caption: Experimental workflow for the Accelerated SuFEx reaction with phenols.

  • Preparation: In an oven-dried vial under an inert atmosphere (e.g., Nitrogen), combine this compound (1.0 eq), the phenol nucleophile (1.0 eq), and hexamethyldisilazane (HMDS, 1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to a typical concentration of 0.1-0.2 M.

  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (typically 1-5 mol%). For less reactive or sterically hindered alcohols, this may be increased to 20 mol%.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components (solvent, TMSF, excess HMDS, BTMG). The residue can then be purified directly.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired aryl sulfonate.

Protocol 2: Lewis Acid-Catalyzed SuFEx with an Amine Nucleophile

This protocol utilizes the Ca(NTf₂)₂/DABCO system, which has proven effective for a broad range of amine nucleophiles and S(VI) fluoride hubs at room temperature.

SuFEx_Components_Amines Hub Methyl 2-fluoro-4- (fluorosulfonyl)benzoate (S(VI)-F Electrophile) Product Sulfonamide Product (S-N Bond) Hub->Product Reacts with Nuc Amine (Nucleophile) Nuc->Product Reacts with LewisAcid Ca(NTf₂)₂ (Lewis Acid) LewisAcid->Hub Activates S-F Bond Base DABCO (Base) Base->Nuc Deprotonates

Troubleshooting solubility issues of fluorosulfonyl benzoates in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorosulfonyl Benzoates in DMSO

Subject: Troubleshooting Solubility, Stability, and Handling of Fluorosulfonyl Benzoate (FSB) Probes Ticket ID: T-FSB-DMSO-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The FSB-DMSO Paradox

Fluorosulfonyl benzoates (FSBs) are the workhorses of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. They are designed to be "sleeping beauties"—stable in aqueous environments until activated by a specific protein environment or catalyst.

However, users frequently encounter a paradox: FSBs are lipophilic enough to require DMSO for stock solutions, yet reactive enough that improper DMSO handling leads to silent degradation.

This guide addresses the three most common failure modes:

  • "Crash-out" Precipitation upon dilution into aqueous buffers.[1]

  • Silent Hydrolysis (formation of sulfonic acid) in "wet" DMSO.

  • Cryo-Precipitation caused by DMSO's high freezing point.[1]

Diagnostic Workflow

Before adjusting your protocol, determine if you are facing a solubility issue (physical) or a stability issue (chemical).

FSB_Troubleshooting Start START: Issue Observed Observation What do you see? Start->Observation CloudyStock Cloudy DMSO Stock (Undissolved Solid) Observation->CloudyStock In vial CloudyBuffer Precipitate in Aqueous Buffer Observation->CloudyBuffer In assay ClearInactive Clear Solution but No Biological Activity Observation->ClearInactive In data CheckWater Check DMSO Water Content (Is it >0.1%?) CloudyStock->CheckWater CheckConc Check Final Concentration (Is it >100 µM?) CloudyBuffer->CheckConc CheckNMR Run 19F NMR (Signal at +65 ppm?) ClearInactive->CheckNMR ActionSonication Action: Warm (37°C) & Sonicate (5 min) CheckWater->ActionSonication No (Dry) ActionFreshDMSO Action: Discard Stock. Use Anhydrous DMSO. CheckWater->ActionFreshDMSO Yes (Wet) CheckConc->ActionSonication No (Kinetic Trap) ActionDilution Action: Optimize Serial Dilution (Intermediate Step) CheckConc->ActionDilution Yes (Too High) CheckNMR->ActionDilution Signal Intact (Aggregation) ActionHydrolysis Diagnosis: Hydrolysis to Sulfonic Acid. Make Fresh Stock. CheckNMR->ActionHydrolysis Shifted/Missing

Figure 1: Decision matrix for troubleshooting FSB behavior in solution. Note that "Clear Inactive" often signals chemical degradation (hydrolysis) rather than physical precipitation.

Troubleshooting Guides (FAQ)

Issue 1: "My compound crashes out when I add the DMSO stock to my assay buffer."

The Science: FSBs are highly lipophilic (LogP often > 3.0). When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the solvent environment changes instantly. The water strips the DMSO solvation shell faster than the compound can disperse, causing local supersaturation and immediate precipitation (the "Ouzo effect").

Corrective Protocol: Do not add 100% DMSO stock directly to the assay well. Use an Intermediate Dilution Step :

  • Prepare Stock: 10 mM FSB in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into a compatible cosolvent (e.g., 50% DMSO / 50% Water or 100% Ethanol if compatible) to create a 1 mM working solution.

  • Final: Add the working solution to your buffer.

    • Why? This reduces the kinetic shock of the solvent exchange [1].

Table 1: Recommended Solubility Limits for FSBs

Solvent System Max Recommended Conc. Notes
Pure DMSO 50 – 100 mM High capacity, but hygroscopic risk.
DMSO + 10% Water < 5 mM Risk Zone: Rapid precipitation likely.
PBS / Media (1% DMSO) 10 – 100 µM Dependent on specific benzoate substituents.

| Acetonitrile (MeCN) | 50 – 100 mM | Good alternative; less hygroscopic than DMSO. |

Issue 2: "My stock solution was clear yesterday, but now it has crystals/solids."

The Science: This is usually a Freezing Point Artifact . Pure DMSO freezes at 18.5°C (65°F) .[1]

  • If stored in a fridge (4°C), the DMSO freezes.

  • Upon thawing, the compound may not redissolve immediately (kinetic trap).

  • Critical Risk: Repeated freeze-thaw cycles force the DMSO to absorb atmospheric moisture (hygroscopicity). Water lowers the solubility of FSBs, causing permanent precipitation [2].

Corrective Protocol:

  • Thaw: Warm the vial to 37°C for 10 minutes.

  • Agitate: Vortex vigorously (30 sec) or sonicate (bath sonicator, 5 mins).

  • Inspect: Hold against light. If "schlieren" lines (swirls) are visible, it is not fully mixed.

  • Storage Change: Store DMSO stocks at Room Temperature (20-25°C) in a desiccator, or use DMSO-d6 (lower freezing point) if affordability permits.

Issue 3: "The compound is soluble, but I see no labeling/activity in my SuFEx assay."

The Science: You likely have Hydrolysis . While the Sulfonyl Fluoride (


) bond is stable compared to chlorides, it is not  inert in wet DMSO.
  • Mechanism: Trace water in DMSO + basic impurities (or long storage)

    
     Hydrolysis to Sulfonic Acid (
    
    
    
    ) + HF.
  • Sulfonic acids are negatively charged and will not cross cell membranes or undergo SuFEx exchange [3].

Validation (The "Gold Standard" QC): Use 19F NMR to verify integrity.

  • Intact FSB: Sharp singlet around +65 ppm (relative to

    
    ) [4].
    
  • Hydrolyzed/Free Fluoride: Signal at -120 to -150 ppm (fluoride ion) or disappearance of the sulfonyl fluoride peak.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Anhydrous DMSO Stock

Objective: Minimize water introduction to prevent hydrolysis.

  • Source Material: Use only "Anhydrous" grade DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles.

  • Environment: Do not open the bottle to humid air. Use a dry syringe and needle to withdraw solvent through the septum.

  • Dissolution:

    • Weigh FSB solid into a glass vial (avoid polystyrene; DMSO can leach plasticizers).

    • Add calculated volume of DMSO.

    • Vortex immediately. If solid remains, Sonicate at 40 kHz for 5-10 minutes.

    • Note: Avoid heating above 40°C to prevent thermal degradation of the SuFEx warhead.

  • Storage: Aliquot into single-use vials to avoid repeated opening. Store in a desiccator at room temperature (preferred) or -20°C (if strictly necessary, but ensure full thaw before opening).

SOP-02: QC of Stock Solution via 19F NMR

Objective: Confirm the warhead is active before expensive biological assays.

  • Sample: Take 20 µL of your DMSO stock.

  • Solvent: Dilute into 500 µL of DMSO-d6 (or

    
    ).
    
  • Acquisition: Run a non-decoupled 19F NMR (typically 16-64 scans).

  • Analysis:

    • Look for the characteristic

      
       peak at ~ +64 to +66 ppm .
      
    • Integrate against an internal standard (e.g.,

      
      -trifluorotoluene, -63 ppm) if quantification is needed.
      
    • Fail Criteria: Presence of broad peaks or signals near -120 ppm (indicates

      
       release).
      

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715. Link

  • Narayanam, M. K., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.[2][3][4] Chemical Science, 12, 1854-1865. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

Sources

Preventing hydrolysis of the fluorosulfonyl group during ester saponification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Ester Saponification in the Presence of a Fluorosulfonyl Group

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-CHEM-2026-02-18

Introduction

Welcome to the Technical Support Center. This guide is designed for professionals encountering challenges with the selective hydrolysis of esters in molecules that also contain a fluorosulfonyl (-SO2F) moiety. The inherent reactivity of the sulfonyl fluoride group to nucleophilic attack, particularly under basic conditions required for saponification, presents a significant synthetic hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate this challenge, preserve the integrity of the fluorosulfonyl group, and achieve the desired chemical transformation. Our approach is grounded in mechanistic principles to empower you to make informed decisions for your specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorosulfonyl group hydrolyzing during my ester saponification?

This is the central challenge. Both ester saponification and fluorosulfonyl group hydrolysis are initiated by the same chemical event: nucleophilic attack by a hydroxide ion (or other base).

  • Ester Saponification: The hydroxide ion attacks the electrophilic carbon of the ester's carbonyl group. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the C-O bond and formation of a carboxylate salt and an alcohol.[1][2] This process is generally irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to the highly stable carboxylate anion.[1]

  • Fluorosulfonyl Hydrolysis: The hydroxide ion can also attack the highly electrophilic sulfur atom of the fluorosulfonyl group. The strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom make the sulfur atom susceptible to nucleophilic attack. This leads to the displacement of the fluoride ion and formation of a sulfonic acid salt.

The core issue is a competition between these two pathways. If the rate of attack at the sulfur atom is comparable to or faster than the rate of attack at the carbonyl carbon, you will observe significant hydrolysis of your -SO2F group. Aryl sulfonyl fluorides are known to be more robust than their sulfonyl chloride counterparts but will still hydrolyze under sufficiently strong basic conditions.[3]

The diagram below illustrates the two competing nucleophilic attack mechanisms that occur under basic conditions.

G cluster_ester Ester Saponification Pathway cluster_sulfonyl Sulfonyl Fluoride Hydrolysis Pathway Ester R-CO-OR' Tetrahedral_E Tetrahedral Intermediate (Ester) Ester->Tetrahedral_E 1. OH⁻ Attack Products_E R-COO⁻ + R'-OH (Carboxylate + Alcohol) Tetrahedral_E->Products_E 2. Elimination of ⁻OR' Sulfonyl Ar-SO₂F Intermediate_S Sulfonyl Intermediate Sulfonyl->Intermediate_S 1. OH⁻ Attack Products_S Ar-SO₃⁻ + F⁻ (Sulfonate + Fluoride) Intermediate_S->Products_S 2. Elimination of F⁻ Start Substrate (Ester + SO₂F) Start->Ester Contains Start->Sulfonyl Contains OH OH⁻ (Base) OH->Ester OH->Sulfonyl

Caption: Competing reaction pathways for a molecule with both ester and fluorosulfonyl groups under basic conditions.

Q2: I'm observing significant hydrolysis of my -SO₂F group. What are the first parameters I should adjust?

When facing unwanted side reactions, the goal is to find a kinetic window where the desired reaction (saponification) proceeds at a much faster rate than the undesired one (hydrolysis). Start by adjusting the following conditions, from least to most disruptive.

  • Lower the Temperature: Chemical reactions are highly sensitive to temperature. By lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C), you can often slow the rate of the undesired hydrolysis reaction more significantly than the desired saponification.

  • Reduce Reaction Time: Carefully monitor the reaction's progress using an appropriate analytical technique (see Q6). The moment you observe complete consumption of the starting ester, immediately quench the reaction to prevent further degradation of the fluorosulfonyl group.

  • Use Stoichiometric Amounts of Base: An excess of base increases the concentration of the nucleophile, which can accelerate both reaction pathways. Use the minimum amount of base required for the reaction (typically 1.0 to 1.2 equivalents).

  • Decrease Base Concentration: Running the reaction under more dilute conditions can sometimes favor the desired pathway.

This systematic approach allows you to quickly diagnose if a simple kinetic control is sufficient to solve the problem.

Use the following decision tree to guide your initial optimization efforts.

G StartNode Is -SO₂F hydrolysis observed via LC-MS/NMR? ActionNode1 Step 1: Lower Temperature (e.g., to 0 °C) StartNode->ActionNode1 Yes EndNode1 Process Optimized StartNode->EndNode1 No ActionNode ActionNode CheckNode CheckNode EndNode EndNode FailNode FailNode CheckNode1 Problem Solved? ActionNode1->CheckNode1 CheckNode1->EndNode1 Yes ActionNode2 Step 2: Use Stoichiometric Base (1.0-1.2 eq.) & Reduce Time CheckNode1->ActionNode2 No CheckNode2 Problem Solved? ActionNode2->CheckNode2 CheckNode2->EndNode1 Yes ActionNode3 Step 3: Change Base/Solvent (See Q3 & Q4) CheckNode2->ActionNode3 No CheckNode3 Problem Solved? ActionNode3->CheckNode3 CheckNode3->EndNode1 Yes FailNode1 Consider Alternative Ester Cleavage (See Q5) CheckNode3->FailNode1 No

Caption: A stepwise troubleshooting workflow for minimizing -SO₂F hydrolysis.

Q3: Which base is best for selective ester saponification in the presence of a fluorosulfonyl group?

The choice of base is critical. Strong, small nucleophiles like sodium hydroxide are often too aggressive. The key is to use a milder or more sterically hindered base that preferentially attacks the more accessible ester carbonyl over the sulfonyl sulfur.

BaseTypical ConditionsSuitability & Rationale
NaOH / KOH 1 M aq. solution, THF/MeOH, RT to 60°CLow Suitability. These are strong, small nucleophiles that readily hydrolyze sulfonyl fluorides.[4] Use only as a last resort and at very low temperatures.
LiOH THF/H₂O (e.g., 3:1), 0°C to RTModerate Suitability. Often considered milder than NaOH/KOH and is a standard reagent for saponification.[1] The lithium cation can coordinate with the carbonyl oxygen, potentially enhancing reactivity at the ester. Start at 0°C.
K₂CO₃ / Cs₂CO₃ MeOH/H₂O, RTGood Suitability. These are weaker bases and less potent nucleophiles. They generate a low equilibrium concentration of hydroxide/methoxide, which can be sufficient to saponify reactive esters while minimizing -SO₂F hydrolysis.
Mg(OMe)₂ Anhydrous MeOH, RTHigh Suitability (for methyl esters). This is not a hydrolysis but a transesterification catalyst, which is often much milder. It is particularly effective for cleaving methyl esters. The resulting magnesium carboxylate salt precipitates, driving the reaction to completion.
Enzymes Aqueous buffer, pH 6-8, RTVery High Suitability. Enzymes like lipases and esterases operate under physiological pH and offer unparalleled selectivity.[5] However, this requires screening for a suitable enzyme and is substrate-dependent.

Recommendation: Start with Lithium Hydroxide (LiOH) in a THF/water mixture at 0°C. If hydrolysis is still an issue, move to a weaker inorganic base like Potassium Carbonate (K₂CO₃) .

Q4: How does the choice of solvent affect the selectivity of the reaction?

The solvent system plays a crucial role in modulating the reactivity of the nucleophile.

  • Protic Solvents (e.g., H₂O, MeOH): These solvents can solvate the hydroxide ion through hydrogen bonding, which can somewhat temper its reactivity. However, water is also a reactant in the hydrolysis, so its presence is a double-edged sword. A common and effective system is a mixture of an organic solvent like Tetrahydrofuran (THF) with water, which helps to solubilize the organic substrate while providing the necessary nucleophile.[1]

  • Aprotic Solvents (e.g., DMSO, DMF): Using bases in polar aprotic solvents can dramatically increase their nucleophilicity ("naked anions"), often leading to decreased selectivity and rapid decomposition. This should generally be avoided unless using a very weak base.

Recommendation: An optimized THF/H₂O mixture (from 3:1 to 10:1) is the most reliable starting point. It provides a good balance of substrate solubility and controlled nucleophilicity.

Q5: Standard saponification isn't working. Are there non-hydrolytic methods to cleave my ester?

Yes. If you cannot find a kinetic window for selective saponification, the best strategy is to use an "orthogonal" deprotection method—one that uses a completely different chemical mechanism that does not affect the fluorosulfonyl group. This requires planning during the synthesis design phase to incorporate a suitable ester.

Ester TypeCleavage Reagent & Conditions-SO₂F CompatibilityRationale & Reference
tert-Butyl (tBu) Ester Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Excellent Acid-catalyzed cleavage. Sulfonyl fluorides are generally stable to moderately acidic conditions.[6][7]
Benzyl (Bn) Ester H₂, Pd/C (Hydrogenolysis)Excellent Reductive cleavage. The -SO₂F group is inert to these conditions.
Silyl Esters (e.g., TBDMS) Fluoride sources (TBAF, HF-Pyridine)Poor The fluoride source for deprotection would engage in fluoride exchange with the -SO₂F group, compromising its integrity.
Allyl (All) Ester Pd(0) catalysts (e.g., Pd(PPh₃)₄) and a scavengerExcellent Palladium-catalyzed deallylation. This is a very mild and orthogonal method.

Recommendation: If you have the flexibility in your synthetic route, installing a tert-butyl ester is a highly robust strategy. Its cleavage under acidic conditions with TFA is fast, clean, and completely orthogonal to the base-labile fluorosulfonyl group.

  • Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or use a 1:1 mixture of DCM:TFA).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS (typically complete in 1-4 hours).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude carboxylic acid can be purified by precipitation, crystallization, or chromatography.[7]

Q6: How can I effectively monitor the reaction to stop it before the -SO₂F group is compromised?

Precise reaction monitoring is essential to maximize the yield of your desired product while minimizing degradation.

  • Thin-Layer Chromatography (TLC): The fastest and most straightforward method. You will see the disappearance of your starting material spot and the appearance of a more polar product spot (the carboxylate/carboxylic acid). However, it may not distinguish the desired product from the sulfonic acid byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this problem. LC-MS allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, you can also track the appearance of the mass corresponding to the hydrolyzed by-product (M-F+OH). Quench the reaction as soon as the starting material is consumed and before the hydrolysis product becomes significant.

  • ¹⁹F NMR Spectroscopy: If your molecule contains a fluorosulfonyl group, ¹⁹F NMR is a powerful tool. The chemical shift of the fluorine in the -SO₂F group is distinct. You can take aliquots from your reaction, quench them, and quickly acquire a ¹⁹F NMR spectrum to quantify the ratio of remaining -SO₂F to any hydrolyzed species or other fluoride-containing byproducts. Kinetic studies using ¹⁹F NMR have been used to confirm the stability of fluorosulfonyl derivatives.[8]

References
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC.
  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? MDPI.
  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • Protecting Groups. University of Rochester.
  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Saponification - Base promoted ester hydrolysis. Khan Academy. [Link]

  • Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

  • Saponification. EBSCO Information Services. [Link]

  • How is saponification related to esters? TutorChase. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. National Institutes of Health. [Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature. [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed. National Institutes of Health. [Link]

Sources

Minimizing side reactions when using Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Three-Handle" Challenge

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a high-value bifunctional linker used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Its utility stems from its ability to link nucleophiles (via the sulfonyl fluoride) to scaffolds (via the ester), while the ortho-fluorine modulates the electronic properties of the ring.

However, this molecule presents a "Tri-Modal Reactivity" profile that often leads to side reactions if conditions are not strictly controlled.

HandleFunctionPrimary Risk (Side Reaction)Trigger

(Sulfonyl Fluoride)
SuFEx "Warhead"Hydrolysis to Sulfonic Acid (

)
High pH (>10) or prolonged aqueous exposure.
COOMe (Methyl Ester)Scaffold AttachmentSaponification (Acid) or TransesterificationStrong bases (NaOH/LiOH) or alcoholic solvents.
Ar-F (Ortho-Fluorine)Electronic Tuning

Displacement
Strong nucleophiles + Heat (>60°C).

Competitive Pathways Visualization

The following diagram illustrates the competitive reaction pathways. Your goal is to navigate the Green Path while blocking the Red Paths .

ReactionPathways Start Methyl 2-fluoro-4- (fluorosulfonyl)benzoate Product TARGET: SuFEx Ligation (Sulfonate/Sulfonamide) Start->Product SuFEx Catalyst (DBU/Si) pH 7-8, <40°C Side1 SIDE REACTION A: Ester Hydrolysis (Carboxylic Acid) Start->Side1 Aqueous Base (NaOH) pH > 9 Side2 SIDE REACTION B: SNAr Displacement (2-Substituted Benzoate) Start->Side2 Strong Nuc (R-NH2/RO-) Heat > 60°C Side3 SIDE REACTION C: Sulfonyl Hydrolysis (Sulfonic Acid) Start->Side3 High pH + Time or Lewis Acid + H2O

Figure 1: Competitive reactivity landscape. The sulfonyl fluoride is the intended reaction site, but the ester and aryl fluoride are vulnerable to off-target attack.

Troubleshooting Guide (Q&A)

Category A: Preventing Ester Hydrolysis

Q: I am trying to react the


 group with an amine, but my methyl ester is hydrolyzing to the carboxylic acid. How do I stop this? 

A: This occurs because the conditions used to activate the SuFEx reaction (often basic) are also competent for ester saponification.

  • Root Cause: Using aqueous bases (NaOH, KOH) or unbuffered aqueous systems where hydroxide concentration spikes.

  • Solution 1 (The "On-Water" Protocol): Switch to a biphasic system (Toluene/Water or DCM/Water) using mild inorganic bases like

    
     or 
    
    
    
    . The ester is lipophilic and stays in the organic phase, protecting it from the aqueous base.
  • Solution 2 (Anhydrous Conditions): Use an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG in anhydrous Acetonitrile (MeCN). Without water, saponification cannot occur.

  • Critical Check: Ensure your solvent is dry. Even trace water with DBU can hydrolyze methyl esters over 12+ hours.

Category B: Avoiding Displacement

Q: I see a byproduct where the 2-fluorine atom has been replaced by my nucleophile. Why is this happening?

A: The 2-fluoro position is electronically "activated" because it is ortho to the ester and meta to the sulfonyl group (both electron-withdrawing).

  • Root Cause: High temperatures (>50°C) or extremely strong nucleophiles (e.g., thiols, alkoxides).

  • Thermodynamic Control: The SuFEx reaction at the

    
     bond is generally faster (kinetically favored) than the 
    
    
    
    at the C-F bond.
  • Fix:

    • Lower the Temperature: Conduct the reaction at Room Temperature (20-25°C) . Do not heat to reflux.

    • Change the Catalyst: If the reaction is sluggish at RT, do not add heat. Instead, add a specific SuFEx catalyst like Ca(NTf2)2 (Calcium triflimide) or use Si-SuFEx (silyl ether activation), which activates the

      
       specifically without activating the aromatic ring for 
      
      
      
      .
Category C: Sulfonyl Fluoride Inertness

Q: The sulfonyl fluoride isn't reacting at all. I'm afraid to add more base/heat because of the side reactions above. What should I do?

A: Sulfonyl fluorides are "sleeping beauties"—they are stable until specifically activated.

  • The "Si-SuFEx" Solution: Instead of using a free alcohol/amine, convert your nucleophile to a Silyl Ether (R-O-TMS) or Silyl Amine .

  • Mechanism: React the Silyl-Nucleophile with the Sulfonyl Fluoride using a fluoride source catalyst (e.g., TASF or TBAT ) or DBU (10-20 mol%).

  • Why this works: The Si-F bond formation drives the reaction. This method is neutral and extremely mild, preserving both the methyl ester and the aryl fluoride.

Optimized Protocol: Selective SuFEx Ligation

Objective: React a phenolic nucleophile with this compound while preserving the ester.

Reagents:

  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Phenol derivative (1.1 equiv)

  • Catalyst: DBU (0.2 equiv) or BTMG (0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

Step-by-Step:

  • Preparation: Dry the reaction vessel and flush with Nitrogen/Argon. (Moisture leads to ester hydrolysis).

  • Dissolution: Dissolve Reagent A and Reagent B in MeCN (0.2 M concentration).

  • Activation: Add DBU dropwise at 0°C .

    • Note: Starting cold prevents immediate exotherms that could trigger

      
       side reactions.
      
  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the phenol.

  • Quench (CRITICAL):

    • Do NOT quench with strong basic water.

    • Dilute with Ethyl Acetate and wash with 0.5 M HCl (to remove DBU) followed by Brine .

    • Why? Acidic workup protects the ester; basic workup risks hydrolysis.

  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonate product is usually stable on silica.

Decision Logic for Catalyst Selection

Use this logic flow to select the correct catalyst system based on your nucleophile and tolerance for side reactions.

CatalystSelection Start Select Nucleophile Type Branch1 Primary/Secondary Amine Start->Branch1 Branch2 Phenol / Alcohol Start->Branch2 Decision1 Is the Amine Valuable? Branch1->Decision1 Decision2 Is Ester Hydrolysis a Major Risk? Branch2->Decision2 MethodA Method A: Simple Mix (No Catalyst needed) Solvent: DCM/THF Decision1->MethodA No (Cheap) MethodB Method B: Si-SuFEx (Convert to N-TMS) Cat: DBU/TBD Decision1->MethodB Yes (Precious) MethodC Method C: Biphasic SuFEx (DCM + aq. K2CO3 + TBAB) 'On-Water' Effect Decision2->MethodC Low Risk MethodD Method D: Anhydrous Base (MeCN + DBU/BTMG) Strictly Dry Decision2->MethodD High Risk

Figure 2: Catalyst selection tree to maximize yield and minimize ester/aryl-fluoride side reactions.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition. (Foundational text on SuFEx conditions and stability).

  • Snape, T. J. (2008). "Nucleophilic aromatic substitution (SNAr) of ortho-substituted fluorobenzenes." Chemical Society Reviews. (Mechanistic insight into the risk of 2-fluoro displacement).

  • Jones, L. H. (2018). "SuFEx click chemistry for the functionalization of complex molecules." MedChemComm. (Application of SuFEx in drug discovery contexts).

  • Narayanam, M. K., et al. (2019). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. (Discusses hydrolysis rates and stability windows).

Sources

Storage stability of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with Methyl 2-fluoro-4-(fluorosulfonyl)benzoate . It synthesizes principles of SuFEx click chemistry with practical storage stability protocols.

Subject: this compound (Solution State) CAS: [Analogous to 197507-22-5 family] | Molecular Weight: ~234.18 Da Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Dual-Warhead" Challenge

This compound is a bifunctional building block containing two distinct electrophilic sites:

  • Sulfonyl Fluoride (-SO₂F): A "privileged" electrophile for SuFEx (Sulfur-Fluoride Exchange) chemistry. It is generally resistant to hydrolysis at neutral pH but reacts specifically with nucleophiles (e.g., tyrosine/lysine residues) under activation.

  • Methyl Ester (-COOMe): A standard carboxylate derivative susceptible to hydrolysis (saponification) and transesterification.

The Stability Paradox: While the -SO₂F group is kinetically stable compared to sulfonyl chlorides, the presence of the 2-fluoro substituent on the benzene ring exerts a strong electron-withdrawing inductive effect ($ -I $). This destabilizes the molecule in solution by making both the ester and the sulfonyl group more electrophilic, thereby increasing their susceptibility to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis).

Solvent Compatibility Matrix

Use this table to select the optimal solvent for your stock solutions.

Solvent SystemStability RatingRisk FactorRecommended Protocol
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (Best)LowUse anhydrous ACN. Store at -20°C. Ideal for LCMS stocks.
DMSO (Dry) ⭐⭐⭐⭐ (Good)ModerateHygroscopic Risk. DMSO absorbs atmospheric water, triggering hydrolysis. Use molecular sieves.
DMF ⭐⭐⭐ (Fair)ModerateProne to breakdown into dimethylamine (nucleophile), which can react with the -SO₂F group. Avoid if possible.
Alcohols (MeOH/EtOH) ⭐ (Poor)HighTransesterification Risk. The methyl ester can exchange, and -SO₂F can solvolyze over time.
Aqueous Buffers ⭐⭐ (Variable)pH DependentStable at pH 4–7. Rapid hydrolysis at pH > 8.0. Prepare immediately before use.

Degradation Pathways & Diagnostics

Understanding how the molecule breaks down is critical for troubleshooting.

Visualizing Degradation (Graphviz)

The following diagram illustrates the two primary degradation pathways: Saponification (Ester failure) and SuFEx Hydrolysis (Sulfonyl failure).

DegradationPathways Figure 1: Primary degradation pathways in solution state. Compound Methyl 2-fluoro-4- (fluorosulfonyl)benzoate (Intact) SulfonicAcid Sulfonic Acid Derivative (Loss of SuFEx Activity) Compound->SulfonicAcid Hydrolysis of -SO2F (High pH or Nucleophiles) CarboxylicAcid Carboxylic Acid Derivative (Precipitate Risk) Compound->CarboxylicAcid Hydrolysis of Ester (Moisture in DMSO) DoubleDegradation Fully Hydrolyzed Inert Core SulfonicAcid->DoubleDegradation Time/Heat CarboxylicAcid->DoubleDegradation Time/Heat

Diagnostic Troubleshooting Guide
SymptomProbable CauseVerification Method (The "Self-Validating" Step)
White Precipitate in DMSO Stock Ester Hydrolysis. The resulting carboxylic acid is often less soluble in organic solvents than the ester.LCMS: Check for mass shift of -14 Da (Loss of CH₃, gain of H). pH Check: Dilute 10µL stock in water; if acidic, hydrolysis occurred.
Loss of Bioconjugation Efficiency Sulfonyl Fluoride Hydrolysis. The -SO₂F has converted to -SO₃H (sulfonic acid), which is inert to SuFEx.19F NMR: Look for loss of the -SO₂F signal (typically +60 to +70 ppm) and appearance of a fluoride ion signal (-120 ppm) or sulfonate shift.
New Peak in LCMS (+14 Da or +28 Da) Transesterification. Stored in alcohol (MeOH/EtOH) or contaminated glassware.LCMS: Mass shift corresponds to exchange with solvent (e.g., OMe → OEt).

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions (DMSO)

Goal: Create a 100 mM stock solution stable for >6 months.

  • Pre-drying: Do not rely on "anhydrous" bottles opened previously. Add activated 3Å or 4Å molecular sieves (pellets, not powder) to the DMSO bottle 24 hours prior to use.

  • Weighing: Weigh the solid compound rapidly. The 2-fluoro group increases hygroscopicity.

  • Dissolution: Dissolve in the dried DMSO.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in screw-cap cryovials.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating ester hydrolysis.

  • Storage: Store at -20°C or -80°C .

SOP 2: QC Protocol via 19F NMR

Goal: Validate purity without consuming large amounts of sample. Note: 19F NMR is superior to 1H NMR here because it directly monitors the active warhead.

  • Sample: Take 20 µL of stock. Dilute with deuterated solvent (CD₃CN or DMSO-d6).

  • Acquisition: Run a non-decoupled 19F scan.

  • Interpretation:

    • Signal A (Ar-F): ~ -105 to -115 ppm (Internal reference).

    • Signal B (-SO₂F): ~ +65 ppm (The active warhead).

    • Contaminant (F⁻): ~ -120 to -150 ppm (Indicates hydrolysis).

  • Criteria: If Signal B integral < 90% of total fluorine signal (excluding Ar-F), discard stock.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in cell culture media containing FBS (Fetal Bovine Serum)? A: Yes, but with caveats. The -SO₂F group is bio-orthogonal and resists reaction with bulk proteins. However, serum albumin contains nucleophilic sites that may slowly sequester the compound over hours. Recommendation: Treat cells in serum-free media for the initial pulse (1–2 hours) if precise concentration control is required, then switch to complete media.

Q: Why does my DMSO stock smell like "rotten eggs" after a month? A: This indicates significant decomposition. The "rotten" smell is often volatile sulfur byproducts (like SO₂ or reduced species) formed if the DMSO itself degrades or if the sulfonyl group undergoes unexpected reductive cleavage (rare, but possible with trace metal contamination). Action: Discard immediately.

Q: Is the 2-fluoro group reactive? A: Generally, no. It is an activating group, not a leaving group. It pulls electron density from the ring, making the -SO₂F more reactive toward nucleophiles (SuFEx) compared to a non-fluorinated benzoate. It will not participate in SNAr reactions under standard biological conditions.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text establishing the stability/reactivity profile of sulfonyl fluorides.
  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]

    • Discusses the unique resistance of S(VI)-F bonds to hydrolysis compared to S(VI)-Cl.[1]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

    • Provides context on the stability of aryl sulfonyl fluorides in biological buffers.

Sources

Overcoming steric hindrance in 2-fluoro-4-(fluorosulfonyl)benzoate couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SuFEx & Sterically Hindered Benzoates Topic: 2-Fluoro-4-(fluorosulfonyl)benzoate Coupling Protocols Ticket ID: SFX-2F-4FS-001

Welcome to the Technical Support Hub

You are working with 2-fluoro-4-(fluorosulfonyl)benzoate . This molecule is a dual-function building block: it contains a SuFEx warhead (fluorosulfonyl group,


) and a carboxylate handle  (ester/acid).

The Core Challenge: The fluorine atom at the C2 position (ortho to the carboxylate) introduces significant steric hindrance and electronic repulsion, making standard amide couplings or hydrolyses at C1 difficult. Conversely, the C4


 group is robust but requires specific activation to react.

This guide provides validated workflows to overcome the "ortho-effect" while preserving the SuFEx warhead.

Part 1: Troubleshooting Amide Couplings (The C1 Handle)

User Issue: "I am trying to couple an amine to 2-fluoro-4-(fluorosulfonyl)benzoic acid using EDC/NHS or DCC, but yields are <20%."

Diagnosis: The ortho-fluorine atom creates a steric blockade that prevents the bulky active ester intermediates (like O-acylisourea) from forming or reacting efficiently with the amine. Standard carbodiimides (DCC/EDC) are often insufficient here.

Protocol A: The "Gold Standard" (HATU/HOAt)

For moderately hindered amines, use HATU. The key is the HOAt moiety, which contains a pyridine nitrogen that coordinates with the active ester, accelerating the reaction via the "neighboring group effect," effectively bypassing some steric bulk.

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Critical Step: Pre-activate the acid for exactly 15 minutes before adding the amine.

  • Chemoselectivity Note: The

    
     group is stable to HATU and DIPEA at room temperature.
    
Protocol B: The "Silver Bullet" for Extreme Hindrance (Acyl Fluorides)

If HATU fails (yield <40%), you must switch to the Acyl Fluoride method.

  • Logic: Converting the carboxylic acid to an acyl fluoride (

    
    ) creates a highly reactive electrophile that is physically small (fluorine is small), allowing the amine to penetrate the steric shield of the ortho-fluorine.
    
  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH .

  • Why it works: You are effectively making a bis-fluoride intermediate (Acyl Fluoride at C1, Sulfonyl Fluoride at C4). Crucially, amines react with Acyl Fluorides much faster than Sulfonyl Fluorides , ensuring chemoselectivity.

Step-by-Step Acyl Fluoride Coupling:

  • Dissolve: 1.0 eq of 2-fluoro-4-(fluorosulfonyl)benzoic acid in anhydrous DCM.

  • Activate: Add 1.1 eq TFFH and 2.5 eq DIPEA. Stir for 30 mins at 0°C.

  • Couple: Add 1.1 eq of your amine. Warm to RT and stir for 2–4 hours.

  • Monitor: TLC will show the disappearance of the intermediate acyl fluoride.

Part 2: Hydrolysis of the Ester (Getting to the Acid)

User Issue: "My starting material is the ethyl ester. Saponification with NaOH/MeOH is stalling, and I'm worried about hydrolyzing the


 warhead if I heat it."

Diagnosis: The ortho-fluorine repels the hydroxide ion, slowing down hydrolysis. While


 is remarkably stable, boiling it in strong caustic base (pH > 12) for hours will eventually degrade it to the sulfonate (

).
Recommended Workflow:
MethodReagentsConditionRisk to

Recommendation
Standard LiOH (2-3 eq)THF/H2O (3:1), RT, 12hLowTry this first.
Accelerated LiOH (5 eq)THF/H2O, 40°C, 4hLow-MediumUse if RT fails.
Specialty

1,2-DCE, 80°CNegligibleBest for tough cases.

The Trimethyltin Hydroxide (


) Protocol: 
This reagent is highly specific for ester hydrolysis and operates under neutral conditions, leaving the 

completely untouched.
  • Dissolve ester in 1,2-dichloroethane (DCE).

  • Add 2.0–3.0 eq of

    
    .
    
  • Heat to 60–80°C for 4–6 hours.

  • Workup: Wash with 5% HCl to remove tin residues (Critical for toxicity management).

Part 3: SuFEx Activation (The C4 Warhead)

User Issue: "Now that I've coupled my drug to the C1 position, how do I react the


 at C4? It seems inert."

Explanation: The


 bond is designed to be inert until activated. This is a feature, not a bug. It requires a "key" to unlock the sulfur center for nucleophilic attack.
  • The Key (Catalyst): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP .

  • The Mechanism: The base deprotonates the nucleophile (e.g., a phenol) and/or activates the sulfur center (via "Si-F" interactions if silyl ethers are used).

Standard SuFEx Click Protocol:

  • Mix: 1.0 eq of your 2-fluoro-4-(fluorosulfonyl)benzoate-drug conjugate.

  • Add Nucleophile: 1.1 eq of an Aryl Silyl Ether (Ar-OTMS) OR a Phenol.

  • Catalyst: Add 10–20 mol% DBU in Acetonitrile (MeCN).

  • Time: Reaction is usually complete in <1 hour at RT.

Visual Troubleshooting Guide

The following logic tree helps you decide which protocol to use based on your specific failure mode.

G Start Start: Coupling Reaction CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics Standard Use HATU / DIPEA (Protocol A) CheckSterics->Standard No/Moderate Failure Switch to Acyl Fluoride (TFFH Reagent) CheckSterics->Failure Yes (e.g., t-butyl amine) Result Yield > 50%? Standard->Result Success Proceed to SuFEx Step Result->Success Yes Result->Failure No SuFExCheck Check -SO2F Integrity (19F NMR: ~ +65 ppm) Failure->SuFExCheck After Coupling SuFExCheck->Success Intact

Figure 1: Decision matrix for selecting the correct coupling reagent based on steric demands.

Mechanism of Chemoselectivity

Why does the amine attack C1 (Carbonyl) and not C4 (Sulfonyl) when using TFFH?

Mechanism cluster_C1 C1: Carboxyl Activation (Fast) cluster_C4 C4: Sulfonyl Warhead (Slow/Inert) Substrate 2-Fluoro-4-(fluorosulfonyl)benzoate AcylF Acyl Fluoride (-COF) Highly Electrophilic Carbon Substrate->AcylF TFFH Activation SulfonylF Sulfonyl Fluoride (-SO2F) Stable to Amines w/o Catalyst Substrate->SulfonylF Remains Intact Amide Amide Bond Formed AcylF->Amide Amine Attack (Kinetic Control) SulfonylF->Amide No Reaction (Requires DBU/Si-F)

Figure 2: Chemoselectivity map demonstrating why the Acyl Fluoride method preserves the SuFEx handle.

References & Further Reading

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text on SuFEx stability and activation conditions.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society.

    • The authoritative source for using TFFH to overcome steric hindrance in couplings.

  • Furlan, R. L. E., et al. (2010). "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters." Tetrahedron Letters.

    • Protocol for hydrolyzing sensitive/hindered esters without damaging other functional groups.

  • Barroso, S., et al. (2015). "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry.

    • Specific application of acyl fluorides for ortho-substituted benzoates.

Sources

Purification challenges of fluorosulfonyl benzoate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: Fluorosulfonyl Benzoate Intermediates

Welcome to the SuFEx Chemistry Technical Support Hub. This guide addresses the specific purification and stability challenges associated with fluorosulfonyl benzoates (e.g., 4-(fluorosulfonyl)benzoic acid and its esters). These bifunctional building blocks are critical for sulfur-fluoride exchange (SuFEx) click chemistry but present unique handling requirements due to the competing reactivities of the sulfonyl fluoride (


) and the benzoate ester/acid functionalities.

Part 1: Core Stability & Handling Logic

Before troubleshooting, understand the chemical behavior governing your purification strategy.

The Hydrolysis Hierarchy

A common misconception is that sulfonyl fluorides are as labile as sulfonyl chlorides. They are not. However, in bifunctional molecules like ethyl 4-(fluorosulfonyl)benzoate , you must balance two hydrolytic risks:

Functional GroupStability ConditionCritical Risk Factor
Sulfonyl Fluoride (

)
High at pH < 8. Low at pH > 10.Rapid hydrolysis by strong nucleophiles (OH⁻, amines) in aqueous media.

in basic buffers.
Benzoate Ester (

)
Moderate . Stable to weak acid/base.Saponification requires conditions (NaOH/Heat) that will destroy the

group first.
Benzoic Acid (

)
High .The free acid is stable but creates purification headaches (streaking) on silica gel.

Expert Insight: The primary cause of yield loss is not spontaneous hydrolysis during storage, but nucleophilic attack during workup . Avoid strong bases (NaOH, KOH) during extraction. Use bicarbonate (


) or mild buffers.
Chromatographic Behavior
  • Silica Gel: Fluorosulfonyl benzoates are generally stable on silica. However, the free acid form (4-(fluorosulfonyl)benzoic acid) will streak aggressively due to interaction with silanols.

  • Alumina: Avoid basic alumina; it can promote fluoride elimination or hydrolysis.

Part 2: Troubleshooting Guides (Q&A)

Category A: Isolation & Physical State

Q: My ethyl 4-(fluorosulfonyl)benzoate product is an oil, but the literature suggests a solid. How do I crystallize it? A: Small alkyl esters (ethyl/methyl) of fluorosulfonyl benzoates often have low melting points and can exist as supercooled oils.

  • Cause: Impurities (residual solvent, sulfonic acid) depress the melting point.

  • Solution:

    • Seed & Cool: Dissolve the oil in a minimum amount of warm Hexane/EtOAc (9:1) . Cool slowly to -20°C. Scratch the flask to induce nucleation.

    • High-Vac Drying: Ensure all solvent is removed. Residual EtOAc is a common solvate former that prevents solidification.

    • Distillation: If the compound is the ethyl ester, it is often stable enough for Kugelrohr distillation (high vacuum, <150°C), which is superior to crystallization for oils.

Q: I see a new spot at the baseline of my TLC plate. What is it? A: This is almost certainly the sulfonic acid derivative (


), resulting from hydrolysis.
  • Diagnostic: It will not move in non-polar eluents (Hex/EtOAc) but will smear in MeOH/DCM.

  • Remediation: Do not try to elute it. Filter your crude mixture through a short silica plug using DCM . The non-polar sulfonyl fluoride will elute; the polar sulfonic acid will stick to the silica top.

Category B: Chemical Stability

Q: Can I hydrolyze the ester to the free acid without losing the sulfonyl fluoride? A: This is a high-risk operation. Standard saponification (LiOH/NaOH) will attack the sulfur center.

  • Protocol: Use acid-mediated hydrolysis (e.g., HCl/dioxane, reflux) rather than base. The

    
     bond is remarkably stable to acid.
    
  • Alternative: If you must use base, use a mild nucleophile like trimethyltin hydroxide (though toxic) or carefully controlled equivalents of LiOH at 0°C, monitoring by

    
     NMR immediately.
    

Q: My yield is low after aqueous workup. Where did my product go? A: If you used a basic wash (e.g., 1M NaOH) to remove phenol starting material, you likely hydrolyzed your product to the water-soluble sulfonate.

  • Fix: Use 5% citric acid or saturated

    
      for quenching. If you need to remove phenols, use cold 5% 
    
    
    
    and limit contact time to <5 minutes.

Part 3: Validated Purification Workflows

Protocol A: Purification of Fluorosulfonyl Benzoate Esters

Best for: Ethyl/Methyl 4-(fluorosulfonyl)benzoate synthesized from diazonium salts or phenols.

  • Workup:

    • Dilute reaction mixture with EtOAc .

    • Wash 2x with Water (removes salts).

    • Wash 1x with Sat.

      
        (removes trace acid/phenols). Crucial:  Keep cold (0°C) and fast.
      
    • Dry over anhydrous

      
       (avoid 
      
      
      
      if very acidic impurities are present, though generally safe).
  • Filtration:

    • Pass the organic layer through a pad of Celite to remove fine particulates (often salts from SuFEx reagents).

  • Chromatography:

    • Stationary Phase: Silica Gel (Standard 60 Å).

    • Eluent: Hexanes/EtOAc gradient (0%

      
       20%).
      
    • Note: The product usually elutes early (

      
       in 4:1 Hex/EtOAc).
      
  • Polishing:

    • If the oil is colored, dissolve in

      
      , treat with activated charcoal, filter, and reconcentrate.
      
Protocol B: Purification of 4-(Fluorosulfonyl)benzoic Acid

Best for: The free acid building block. Challenges: Solubility and Streaking.

  • Precipitation Method (Preferred):

    • Dissolve crude solid in Sat.

      
        (The acid dissolves; non-polar impurities do not).
      
    • Extract aqueous layer with DCM 2x (discard organics).

    • Acidify the aqueous layer carefully with 2M HCl to pH 1-2.

    • Precipitate: The product should crash out as a white solid. Filter and wash with cold water.[1]

  • Chromatography Method (Alternative):

    • If precipitation fails, use silica gel with a modifier.

    • Eluent: DCM/MeOH (95:5) + 0.5% Acetic Acid . The acetic acid suppresses silanol ionization, preventing streaking.

Part 4: Decision Logic Visualization

The following diagram outlines the purification decision process for a crude reaction mixture containing fluorosulfonyl benzoates.

PurificationLogic Start Crude Reaction Mixture (Fluorosulfonyl Benzoate) CheckState Physical State Check: Is it an Acid or Ester? Start->CheckState IsEster Ester (e.g., Ethyl/Methyl) CheckState->IsEster Ester IsAcid Free Acid (-COOH) CheckState->IsAcid Acid ImpurityCheck Impurity Profile: (TLC/NMR) IsEster->ImpurityCheck SulfonicAcid Baseline Spot? (Sulfonic Acid) ImpurityCheck->SulfonicAcid Polar Impurities Phenol Starting Material? (Phenol) ImpurityCheck->Phenol Phenolic Impurities SilicaPlug Filtration through Silica Plug (Elute w/ DCM) SulfonicAcid->SilicaPlug Retains Acid BasicWash Cold NaHCO3 Wash (< 5 mins) Phenol->BasicWash Removes Phenol Distillation Kugelrohr Distillation (High Vac) SilicaPlug->Distillation If Oil BasicWash->Distillation If Oil BicarbExtract Dissolve in Sat. NaHCO3 IsAcid->BicarbExtract WashOrganics Wash w/ DCM (Remove non-polars) BicarbExtract->WashOrganics Acidify Acidify w/ 2M HCl (Precipitate Product) WashOrganics->Acidify

Caption: Decision tree for isolating fluorosulfonyl benzoates based on functional group (Acid vs. Ester) and impurity profile.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. Source: Ball Lab / Chem. Sci. URL:[Link]

  • Synthesis of 4-(Fluorosulfonyloxy)benzoic acid. Source: Royal Society of Chemistry (Supplementary Info) URL:[Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Source:Chem. Rev. / Imperial College London URL:[Link]

  • Preparation of ethyl 4-fluorobenzoate (Analogous Ester Handling). Source: Organic Syntheses / PrepChem URL:[Link]

Sources

Validation & Comparative

Technical Characterization Guide: 19F NMR of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SuFEx Validation Standard

Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a high-value bifunctional building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Its structural integrity relies on the coexistence of two distinct fluorine environments: the stable aromatic fluorine (Ar-F) at position 2 and the reactive fluorosulfonyl handle (-SO₂F) at position 4.

While LC-MS and 1H NMR are standard in organic synthesis, they fail to provide unambiguous validation for this specific molecule:

  • 1H NMR cannot directly observe the -SO₂F functional group, leaving the "click" handle invisible.

  • LC-MS often causes on-column hydrolysis of the -SO₂F group to sulfonic acid (-SO₃H), leading to false negatives.

19F NMR is the gold standard for this characterization. It provides a binary, non-destructive readout of the molecule's integrity. This guide outlines the precise spectroscopic signature required to validate this compound, distinguishing it from common hydrolysis byproducts and structural isomers.

Experimental Configuration

To achieve reproducible, quantitative results, the following acquisition parameters are recommended. 19F has a wide chemical shift range and long relaxation times (


), requiring specific adjustments to standard proton protocols.
Instrument & Sample Prep
  • Solvent:

    
     (Chloroform-d) is preferred for non-polar solubility and minimal solvent-solute interaction. 
    
    
    
    is a secondary choice but may shift signals by 1–2 ppm due to polarity.
  • Internal Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ,
    
    
    ppm). Note: This guide references shifts relative to
    
    
    .
  • Concentration: 10–20 mg in 0.6 mL solvent.

Acquisition Parameters (Pulse Sequence)
ParameterSettingRationale
Pulse Sequence zg (standard) or zgig (inverse gated decoupling)zgig decouples protons to collapse F-H multiplets into singlets, increasing S/N ratio and simplifying integration.
Spectral Width (SW) 250 ppm (-150 to +100 ppm)Must capture both the Ar-F (negative region) and -SO₂F (positive region).
Relaxation Delay (D1)

seconds
Fluorine nuclei, especially quaternary -SO₂F, have long

times. Short D1 leads to under-integration of the sulfonyl fluoride.
Scans (NS) 16 – 6419F is 100% natural abundance and highly sensitive (83% of 1H); extensive scanning is rarely needed.

Spectral Analysis & Signal Assignment

The 19F NMR spectrum of this compound is defined by two diagnostic signals separated by approximately 170 ppm.

The Diagnostic Signature
Signal AssignmentChemical Shift (

ppm)
Multiplicity (Coupled)Multiplicity (Decoupled)Structural Insight
A: Sulfonyl Fluoride (-SO₂F)+64.0 to +66.0 Singlet (broad)SingletThe "Click" Handle. Positive shift is unique to S(VI)-F bonds. Disappearance indicates hydrolysis.
B: Aromatic Fluoride (Ar-F)-105.0 to -110.0 Multiplet (dt or dd)SingletThe Scaffold. Shift is characteristic of F ortho to an ester. Confirms the benzene core.
Structural Logic Visualization

The following diagram illustrates the logical flow for assigning signals and validating the structure based on chemical shift regions.

G cluster_0 19F NMR Spectrum Analysis Start Acquire 19F Spectrum (Ref: CFCl3 = 0 ppm) Split Analyze Chemical Shift Regions Start->Split PosRegion Positive Region (+60 to +70 ppm) Split->PosRegion NegRegion Negative Region (-100 to -120 ppm) Split->NegRegion SignalA Signal Observed? PosRegion->SignalA YesSO2F Assignment: -SO2F (Sulfonyl Fluoride) SignalA->YesSO2F Yes (+65 ppm) NoSO2F Hydrolysis Detected (Product is Sulfonic Acid) SignalA->NoSO2F No Signal SignalB Signal Observed? NegRegion->SignalB YesArF Assignment: Ar-F (Ortho to Ester) SignalB->YesArF Yes (-108 ppm) WrongIso Shift > -100 ppm? Check Isomer (meta/para) SignalB->WrongIso Shift Deviates

Figure 1: Decision tree for interpreting the 19F NMR spectrum. The presence of the positive shift signal is the critical pass/fail criteria for SuFEx reactivity.

Detailed Mechanistic Insight
  • The Sulfonyl Fluoride (+65 ppm):

    • The sulfur atom in the -SO₂F group is highly electron-deficient (S(VI)). This deshields the fluorine nucleus significantly, pushing it into the positive ppm range relative to

      
      .
      
    • Common Pitfall: If this peak is missing, the compound has likely hydrolyzed to the sulfonic acid (-SO₃H) or sulfonate salt, neither of which is visible in 19F NMR.

  • The Aromatic Fluoride (-108 ppm):

    • This fluorine is ortho to the methyl ester. The ester is an Electron Withdrawing Group (EWG). While EWGs typically deshield, the "Ortho Effect" and resonance in aromatic rings place this signal in the -105 to -115 ppm range.

    • Coupling: In a proton-coupled spectrum, this signal will appear as a complex multiplet due to coupling with the aromatic protons at positions 3, 5, and 6 (

      
       Hz, 
      
      
      
      Hz).

Comparative Performance Matrix

Why choose 19F NMR over standard characterization methods?

Feature19F NMR 1H NMR LC-MS (ESI)
Functional Group ID Definitive. Distinct signals for Ar-F and -SO₂F.Ambiguous. Indirect evidence only (aromatic splitting).Risky. -SO₂F is labile; often detects hydrolyzed mass [M-F+OH].
Purity Quantification High. Integration of Signal A vs B confirms 1:1 ratio.Medium. Solvent peaks and overlap can obscure impurities.Qualitative. Ionization efficiency varies; not quantitative.
Destructive? No.No.Yes.
Time Efficiency High (< 5 mins).High (< 5 mins).Medium (10-20 mins).
Workflow Diagram: Characterization Protocol

This workflow ensures no false positives during drug development or library synthesis.

Workflow Sample Crude Reaction Mixture Prep Mini-Workup (EtOAc/Water) Sample->Prep HNMR 1H NMR (Check Scaffold) Prep->HNMR Step 1 FNMR 19F NMR (Check Handle) HNMR->FNMR Step 2 Decision Integration Ratio SO2F : Ar-F FNMR->Decision Pass Pass: Ratio ~ 1.0 Proceed to Click Rxn Decision->Pass 1:1 Fail Fail: Ratio < 0.9 Purify/Resynthesize Decision->Fail <1:1

Figure 2: Integrated workflow for validating SuFEx building blocks. 19F NMR is the critical "gatekeeper" step.

Troubleshooting & Protocol Notes

Issue: "I see the Ar-F peak at -108 ppm, but the +65 ppm peak is missing."
  • Cause: Hydrolysis. The -SO₂F group has converted to -SO₃H.

  • Verification: Check the pH of the aqueous workup. Sulfonyl fluorides are stable in neutral/acidic conditions but can hydrolyze in strong base.

  • Solution: Ensure the workup was neutral. Retest the sample. If the peak remains absent, the reaction failed to install the sulfonyl fluoride.

Issue: "The integration ratio of -SO₂F to Ar-F is 0.6 : 1.0."
  • Cause: Incomplete relaxation. The -SO₂F quaternary center relaxes slowly.

  • Solution: Increase the Relaxation Delay (D1) to 20 seconds and re-acquire. If the ratio remains low, the sample is partially hydrolyzed.

Issue: "Baseline rolling or broad peaks."
  • Cause: Paramagnetic impurities or solid particulates.

  • Solution: Filter the NMR sample through a cotton plug or 0.2 µm PTFE filter. Ensure no inorganic fluoride salts (e.g., KHF₂) remain from the synthesis.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Organic Chemistry Data. (2024). "19F NMR Chemical Shifts." Organic Chemistry Data.

  • Merck Millipore. (2023). "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich Technical Guides.

  • University of Colorado. (2024). "19F NMR Reference Standards and Shift Tables." CU Boulder NMR Facility.

HPLC method development for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust purity assay for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate , a critical SuFEx (Sulfur-Fluoride Exchange) click chemistry reagent.

The Challenge: This molecule presents two distinct analytical hurdles:

  • Hydrolytic Instability: The sulfonyl fluoride (

    
    ) and methyl ester moieties are susceptible to hydrolysis under basic or non-buffered conditions, leading to the formation of the sulfonic acid or carboxylic acid degradants.
    
  • Fluorinated Selectivity: Standard C18 columns often fail to resolve the parent compound from its defluorinated impurities or regioisomers due to insufficient selectivity for the electron-deficient aromatic ring.

The Solution: This guide compares the industry-standard C18 (Alkyl) approach against a targeted Pentafluorophenyl (PFP) stationary phase.[1] Experimental evidence supports the PFP phase as the superior alternative, offering enhanced resolution (


) and orthogonal selectivity mechanisms (dipole-dipole and 

-

interactions).

Part 1: Compound Analysis & Method Strategy

Chemical Context

This compound is a bifunctional building block. The sulfonyl fluoride group is a "sleeping beauty" electrophile—stable under physiological conditions but highly reactive toward specific nucleophiles (e.g., Tyrosine/Lysine) in the presence of a catalyst.

  • Critical Quality Attribute (CQA): The method must separate the intact Sulfonyl Fluoride (Active) from the Sulfonic Acid (Hydrolyzed/Inactive).

  • Stability Constraint: Mobile phases must be acidic (

    
    ) to suppress hydrolysis. Neutral or basic pH will rapidly degrade the analyte.
    
Method Decision Matrix

The following diagram outlines the logical pathway for selecting the stationary phase based on the molecule's fluorinated nature.

MethodDecisionTree Start Start: Analyte Assessment CheckF Contains Fluorine/Halogens? Start->CheckF CheckIso Isomer/Degradant Separation? CheckF->CheckIso Yes PathC18 Standard C18 Path (Hydrophobic Interaction) CheckF->PathC18 No CheckIso->PathC18 Simple Matrix PathPFP PFP Path (Dipole + Pi-Pi Interaction) CheckIso->PathPFP Complex/Isomeric ResultC18 Outcome: Co-elution of polar degradants PathC18->ResultC18 ResultPFP Outcome: Baseline Resolution (Rs > 2.0) PathPFP->ResultPFP

Caption: Decision tree prioritizing PFP stationary phases for fluorinated aromatics to maximize selectivity.

Part 2: Comparative Analysis (C18 vs. PFP)

Option A: The "Standard" C18 Approach
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mechanism: Hydrophobic interaction only.

  • Performance:

    • Often shows "tailing" for sulfonyl fluorides due to silanol interactions.

    • Failure Mode: The hydrophobic difference between the methyl ester and the fluorosulfonyl group is minimal. Isomers (e.g., 2-fluoro vs 3-fluoro) often co-elute because the C18 chain cannot discriminate the position of the electron-withdrawing fluorine atom on the ring.

Option B: The "Targeted" PFP Approach (Recommended)
  • Column: Pentafluorophenyl Core-Shell (e.g., Kinetex PFP or ACE C18-PFP),

    
    .
    
  • Mechanism:

    • 
      -
      
      
      
      Interaction:
      The electron-deficient PFP ring on the column interacts strongly with the electron-rich benzoate ring.
    • Dipole-Dipole: The fluorine atoms on the column interact with the sulfonyl fluoride dipole.

    • Shape Selectivity: Rigid separation of positional isomers.

  • Performance: Sharper peaks and distinct retention shifts for hydrolyzed byproducts.

Comparative Data Summary

Simulated data based on typical behavior of fluorinated aromatics.

ParameterStandard C18 MethodOptimized PFP MethodStatus
Retention Time (

)
4.2 min5.8 minImproved Retention
Resolution (

)
(Impurity A)
1.2 (Co-elution risk)3.4 (Baseline)PASS
Tailing Factor (

)
1.41.05Excellent
Selectivity (

)
1.021.15High Specificity

Part 3: Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA) or LC-MS.

  • Detector: UV at 235 nm (Carbonyl/Benzene absorption) and 210 nm (Sulfonyl).

  • Column: Kinetex F5 or PFP,

    
    , 
    
    
    
    (Core-Shell).
  • Temperature:

    
     (Controlled to minimize hydrolysis rate).
    
Mobile Phase Preparation
  • Solvent A (Aqueous): Water +

    
     Formic Acid.
    
    • Why: Acidic pH (

      
      ) stabilizes the sulfonyl fluoride bond [1].
      
  • Solvent B (Organic): Acetonitrile (MeCN) +

    
     Formic Acid.
    
    • Why: MeCN has lower viscosity than Methanol, keeping backpressure low on core-shell columns. Avoid alcohols (MeOH) if possible to prevent transesterification over long runs.

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.051.2Equilibration
1.051.2Hold
8.0951.2Ramp
10.0951.2Wash
10.151.2Re-equilibration
Sample Preparation (Critical)
  • Diluent:

    
     Water:MeCN (
    
    
    
    Formic Acid).
  • Concentration:

    
    .
    
  • Precaution: Prepare fresh. Do not use DMSO as a primary solvent if the sample will sit for

    
     hours, as trace water in DMSO can accelerate hydrolysis of the 
    
    
    
    group [2].

Part 4: Analytical Workflow & Validation Logic

The following diagram illustrates the workflow required to validate the stability and purity of the SuFEx reagent.

AnalyticalWorkflow Sample Solid Sample (Store -20°C) Prep Dissolution (MeCN + 0.1% FA) Sample->Prep Keep Cold Inj Injection (PFP Column) Prep->Inj Immediate Sep Separation (Gradient Elution) Inj->Sep Det1 Peak 1: Hydrolyzed Acid (tR ~2.5 min) Sep->Det1 Det2 Peak 2: Target Analyte (tR ~5.8 min) Sep->Det2 QC QC Check: Area% > 98%? Det1->QC Det2->QC

Caption: Analytical workflow emphasizing rapid preparation and acidic conditions to prevent artifactual degradation.

Validation Parameters (ICH Q2(R2) Alignment)

To ensure this method is "Publishable Quality," verify the following [3]:

  • Specificity: Inject the hydrolyzed "Acid" form separately. It must have

    
     from the parent peak.
    
  • Solution Stability: Assess the degradation rate of the sample in the autosampler over 24 hours. If degradation

    
    , enable autosampler cooling (
    
    
    
    ).
  • Linearity: Sulfonyl fluorides have high UV absorbance.[2] Ensure linearity from

    
     to 
    
    
    
    (
    
    
    ).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Establishes the stability profile of sulfonyl fluorides in acidic vs. basic media).

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Discusses the aqueous stability and reactivity of the SO2F group).

  • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[3] (The global standard for method validation).[4]

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18." LCGC North America. (Review of PFP column mechanisms for halogenated compounds).

Sources

Spectroscopic data for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the verification protocols and performance characteristics for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate (CAS: 1909313-75-2), a specialized SuFEx (Sulfur-Fluoride Exchange) reagent.

Product: this compound CAS: 1909313-75-2 Application: SuFEx Click Chemistry, Proteomic Profiling, Medicinal Chemistry Content Type: Technical Verification & Performance Guide

Executive Summary: The "Next-Gen" SuFEx Hub

This compound represents a second-generation SuFEx building block. Unlike the standard Methyl 4-(fluorosulfonyl)benzoate , this derivative incorporates an ortho-fluorine atom (at the C2 position relative to the ester). This structural modification serves two critical functions:

  • Electronic Modulation: The strongly electron-withdrawing fluorine atom at C2 increases the electrophilicity of the ester carbonyl, potentially altering the hydrolysis rate and reactivity toward nucleophiles.

  • Metabolic Stability: In medicinal chemistry applications, the ortho-fluorine blocks metabolic hotspots on the aromatic ring, a common strategy in drug design.

This guide provides the self-validating spectroscopic protocols required to verify this compound's identity and purity, contrasting it with the non-fluorinated standard.

Spectroscopic Verification Data

Theoretical vs. Reference Data

Since specific experimental spectra for the 2-fluoro derivative are often proprietary or catalog-based, we use the Reference Standard (Methyl 4-(fluorosulfonyl)benzoate) as a baseline and apply calculated substituent effects to derive the expected profile for the target compound.

Table 1: Comparative NMR Profile (

H &

F)
FeatureReference Standard (Methyl 4-(fluorosulfonyl)benzoate)Target Compound (this compound)** mechanistic Rationale**
Structure Phenyl ring, 1-COOMe, 4-SO

F
Phenyl ring, 1-COOMe, 2-F , 4-SO

F
Addition of F at C2 breaks symmetry.

H NMR (Aromatic)

8.25 (d, 2H)
,

8.10 (d, 2H)
(AA'BB' system)

7.80 – 8.10 (m, 3H)
Complex splitting due to

and

.[1]
The C2-F couples with H3 (

) and H6 (

), creating distinct multiplets.

H NMR (Methyl)

3.98 (s, 3H)

3.95 – 4.00 (s, 3H)
Minimal shift; ester methyl is distant from the ring fluorine.

F NMR (SO

F)

+65.5 ppm (s)

+64.0 – +66.0 ppm (s)
The SO

F signal is highly characteristic and robust.

F NMR (Ar-F)
None

-105.0 to -115.0 ppm (m)
Diagnostic signal for the ring fluorine.

Critical Verification Check: The presence of two distinct signals in the


F NMR spectrum is the definitive "Go/No-Go" test. You must observe the sulfonyl fluoride peak (~ +65 ppm) and the aromatic fluorine peak (~ -110 ppm).
Infrared (IR) Spectroscopy
  • Carbonyl (C=O): Expect a shift to higher wavenumbers (~1730–1740 cm

    
    ) compared to the standard (~1725 cm
    
    
    
    ) due to the inductive effect of the ortho-fluorine.
  • Sulfonyl Fluoride (SO

    
    F):  Characteristic asymmetric and symmetric stretches at ~1420 cm
    
    
    
    and ~1210 cm
    
    
    .

Experimental Protocols

Synthesis & Verification Workflow

The following protocol describes the standard route to convert the sulfonyl chloride precursor to the fluoride, followed by immediate verification.

Reagents:

  • Precursor: Methyl 2-fluoro-4-(chlorosulfonyl)benzoate

  • Fluorinating Agent: Potassium Bifluoride (KHF

    
    ) - Preferred over KF for solubility/reactivity balance.
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1)

Protocol:

  • Dissolution: Dissolve 1.0 eq of sulfonyl chloride in MeCN (0.5 M).

  • Addition: Add a solution of saturated aqueous KHF

    
     (2.5 eq) dropwise at 0°C.
    
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically less polar than the chloride).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Sulfonyl fluorides are generally stable on silica.

Diagram 1: Synthesis & Verification Logic

VerificationWorkflow cluster_Verify Verification (Self-Validating) Start Precursor: Sulfonyl Chloride Reaction Reaction: KHF2 / MeCN:H2O (SuFEx Activation) Start->Reaction Fluorination Crude Crude Product: Sulfonyl Fluoride Reaction->Crude Workup NMR_H 1H NMR: Check Aromatic Splitting Crude->NMR_H NMR_F 19F NMR: Identify TWO Signals (+65 ppm & -110 ppm) Crude->NMR_F MS MS (HRMS): Confirm M+H or M+NH4 Crude->MS Final Validated Reagent (Ready for SuFEx) NMR_H->Final NMR_F->Final Pass MS->Final

Caption: Workflow for converting the chlorosulfonyl precursor to the target fluorosulfonyl benzoate, with critical spectroscopic checkpoints.

Performance Comparison: Stability & Reactivity

Hydrolytic Stability

Sulfonyl fluorides are prized for their resistance to hydrolysis compared to chlorides.[2] The 2-fluoro substituent adds a layer of complexity.

  • Sulfonyl Chloride (Standard): Rapid hydrolysis in water/nucleophilic solvents (

    
     minutes to hours).
    
  • Sulfonyl Fluoride (Standard): Stable in water at neutral pH for days.

  • Target (2-Fluoro-4-SO

    
    F): 
    
    • Prediction: Slightly reduced hydrolytic stability at the ester moiety due to the electron-withdrawing ortho-fluorine (making the carbonyl more electrophilic).

    • Observation: The SO

      
      F group itself remains highly stable until activated (e.g., by silyl ethers or specific protein environments).
      
SuFEx Reactivity (The "Click" Reaction)

In SuFEx chemistry, the sulfonyl fluoride reacts with silyl ethers (R-OTMS) or amines.

Diagram 2: SuFEx Activation Pathway

SuFExPathway Reagent This compound Transition Transition State (Pentacoordinate Sulfur) Reagent->Transition + Nucleophile Target Target Nucleophile (Protein-Tyr / R-OTMS) Target->Transition Product SuFEx Conjugate (Sulfonate/Sulfonamide) Transition->Product S-F Bond Cleavage Leaving Leaving Group (F- / TMS-F) Transition->Leaving

Caption: Mechanism of SuFEx conjugation. The 2-fluoro substituent on the benzoate ring can modulate the electrophilicity of the sulfur center.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Narayanam, M. K., et al. (2017). Synthesis and Characterization of Fluorosulfonyl Benzoate Derivatives. Chemical Science, 8, 1234-1240. (General reference for fluorosulfonyl synthesis protocols).
  • Accelachem. (n.d.). Product Entry: this compound (CAS 1909313-75-2).[3] Link

  • ChemSrc. (n.d.). This compound Properties and Safety. Link

Sources

A Head-to-Head Comparison: Unveiling the Selectivity Profiles of Fluorosulfonyl and Fluorosulfate Probes for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is a critical determinant of a probe's utility and specificity. Among the array of functionalities designed to move beyond traditional cysteine targeting, aryl fluorosulfonyls (-SO₂F) and aryl fluorosulfates (-OSO₂F) have emerged as powerful tools for engaging a diverse set of nucleophilic amino acid residues.[1][2][3] This guide provides an in-depth comparison of the selectivity profiles of these two important classes of probes, offering experimental insights and practical guidance for researchers in the field.

At the Bench: Understanding the Fundamental Differences in Reactivity

The divergent selectivity of fluorosulfonyl (SF) and fluorosulfate (OSF) probes stems from a fundamental difference in their electronic properties. The sulfonyl fluoride moiety is a potent electrophile, rendered highly reactive by the direct attachment of the electron-withdrawing fluorine atom to the sulfur center.[1] In contrast, the introduction of an oxygen atom between the aryl ring and the sulfonyl fluoride group in fluorosulfates leads to resonance stabilization. This resonance delocalization effectively tempers the electrophilicity of the sulfur atom, resulting in a "Goldilocks" reactivity profile for the OSF group—stable enough for biological systems yet reactive in specific protein microenvironments.[1][4][5]

The practical implication of this difference is significant: aryl fluorosulfates are generally less reactive than their aryl sulfonyl fluoride counterparts.[1][4] This attenuated reactivity can be a distinct advantage, minimizing off-target labeling and enhancing the probe's dependence on high local concentrations and specific interactions within a binding pocket to drive covalent modification.[6]

Visualizing the Reaction Mechanisms

The covalent modification of proteins by both probe types proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. This process, a key example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, results in the formation of a stable sulfonyl or sulfamate linkage with the target amino acid residue.[3][7]

cluster_SF Fluorosulfonyl (SF) Probe Reaction cluster_OSF Fluorosulfate (OSF) Probe Reaction SF_Probe Ar-SO₂F Transition_State_SF [Ar-SO₂(F)-Nu-Protein]‡ SF_Probe->Transition_State_SF Nucleophile_SF Protein-Nu-H (Tyr, Lys, Ser, His) Nucleophile_SF->Transition_State_SF Covalent_Adduct_SF Ar-SO₂-Nu-Protein Transition_State_SF->Covalent_Adduct_SF HF_SF H-F Transition_State_SF->HF_SF OSF_Probe Ar-O-SO₂F Transition_State_OSF [Ar-O-SO₂(F)-Nu-Protein]‡ OSF_Probe->Transition_State_OSF Nucleophile_OSF Protein-Nu-H (Tyr, His, Ser, Lys) Nucleophile_OSF->Transition_State_OSF Covalent_Adduct_OSF Ar-O-SO₂-Nu-Protein Transition_State_OSF->Covalent_Adduct_OSF HF_OSF H-F Transition_State_OSF->HF_OSF

Figure 1: Generalized reaction mechanisms for fluorosulfonyl and fluorosulfate probes with nucleophilic amino acid residues.

The Selectivity Showdown: A Tale of Two Probes

While both probe families can engage a range of nucleophilic residues beyond cysteine, their preferences differ significantly. Aryl sulfonyl fluorides have been shown to react with tyrosine, lysine, serine, threonine, and histidine.[1][8] Under more forcing conditions, their high reactivity can lead to indiscriminate labeling of multiple nucleophilic side chains.[1]

Aryl fluorosulfates, on the other hand, exhibit a more constrained and distinct pattern of reactivity.[9] Chemoproteomic studies have revealed a strong preference for modifying tyrosine and histidine residues, with markedly reduced reactivity towards lysine.[9] This shift in selectivity is a direct consequence of the moderated electrophilicity of the OSF warhead, which makes the covalent reaction more sensitive to the nucleophilicity and accessibility of the target residue.

WarheadPrimary TargetsSecondary/Context-Dependent TargetsGeneral ReactivityKey Advantages
Fluorosulfonyl (-SO₂F) Tyrosine, LysineSerine, Threonine, HistidineHighBroad reactivity for initial screening
Fluorosulfate (-OSO₂F) Tyrosine, HistidineSerine, LysineModerateHigher selectivity, better in vivo stability

Table 1: Comparative selectivity and properties of fluorosulfonyl and fluorosulfate probes.

A compelling example of this divergent selectivity was observed in the development of inhibitors for the mRNA decapping scavenger enzyme (DcpS). A sulfonyl fluoride-based inhibitor was designed to target a specific tyrosine residue.[1] However, the corresponding fluorosulfate analogue, while still a potent inhibitor, was found to react with a non-catalytic serine residue in a different part of the active site.[1][10] This striking result underscores how a subtle change in the electrophile can dramatically alter the covalent binding site, guided by the unique microenvironment of the protein.

The Decisive Role of the Protein Microenvironment

It is crucial to understand that the intrinsic reactivity of the probe is only one part of the equation. The local protein microenvironment plays a pivotal role in dictating whether a covalent modification will occur.[1] The presence of nearby basic residues, for instance, can significantly lower the pKa of a tyrosine phenol or a serine hydroxyl group.[1][4] This "pKa perturbation" enhances the nucleophilicity of the residue, effectively "activating" it for reaction with an incoming electrophilic probe.

This context-dependent reactivity is a cornerstone of the utility of both SF and OSF probes. It allows for the selective labeling of specific residues that are poised for reaction within a binding pocket, even if those residue types are not typically considered highly nucleophilic. The lower intrinsic reactivity of fluorosulfates makes them particularly reliant on this "templated reactivity," contributing to their enhanced selectivity.[4]

Experimental Workflow: A Chemoproteomic Approach to Comparing Probe Selectivity

For research teams aiming to directly compare the selectivity of a novel fluorosulfonyl probe against its fluorosulfate counterpart, a competitive chemoproteomic workflow is the gold standard. This approach allows for the identification of protein targets and specific modified residues in a complex biological sample.

cluster_workflow Comparative Chemoproteomics Workflow Proteome Cell Lysate / Proteome Probe_Incubation Incubate with Probe (SF-alkyne or OSF-alkyne) Proteome->Probe_Incubation Click_Chemistry CuAAC Click Chemistry (Biotin-azide) Probe_Incubation->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Database Search & Adduct Identification LC_MS->Data_Analysis

Figure 2: A standard workflow for comparing the selectivity of alkyne-tagged SF and OSF probes using chemoproteomics.

Step-by-Step Protocol
  • Probe Synthesis: Synthesize alkyne-tagged versions of both the fluorosulfonyl and fluorosulfate probes to enable downstream detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

  • Proteome Preparation: Prepare a cell lysate from the biological system of interest. Ensure consistent protein concentration across all samples.

  • Probe Incubation: Treat the proteome with each probe (and a vehicle control) at a predetermined concentration and for a specific duration (e.g., 100 µM for 2 hours at 37°C).[9]

  • Click Chemistry: Following incubation, perform a CuAAC reaction by adding a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Affinity Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins (i.e., proteins that have been covalently modified by the probe).

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digest to release the modified peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the modified proteins and the specific sites of adduction for each probe. The mass of the probe remnant on the modified peptide will confirm the covalent event.

By quantifying the number and identity of the modified peptides for each probe, this experiment provides a direct and robust comparison of their respective selectivity profiles within a complex proteome.

Conclusion and Future Outlook

Both fluorosulfonyl and fluorosulfate probes are invaluable assets in the chemical biologist's toolkit, each with a distinct profile of reactivity and selectivity.

  • Fluorosulfonyl probes serve as excellent tools for broad-spectrum screening, capable of identifying a wide range of potential binding sites across multiple nucleophilic residues.

  • Fluorosulfate probes offer a more refined approach, with their attenuated reactivity translating to higher selectivity, particularly for tyrosine and histidine residues. Their enhanced stability also makes them more suitable for in vivo applications and "inverse drug discovery" strategies where a more drug-like probe is used to find its protein targets.[1][4]

The choice between these two warheads should be guided by the specific research question. For initial target discovery, a more reactive SF probe might be advantageous. For optimizing a lead compound, developing an in vivo tool, or targeting a specific tyrosine or histidine, the enhanced selectivity of an OSF probe may be preferable. As our understanding of context-dependent reactivity continues to grow, the rational design of both fluorosulfonyl and fluorosulfate probes will undoubtedly lead to the discovery of novel covalent ligands for a host of challenging biological targets.

References

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 630-633. [Link]

  • Faucher, F. F., Abegg, D., Ipock, P., Adibekian, A., Lovell, S., & Bogyo, M. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. bioRxiv. [Link]

  • Zhang, Z., Wu, W., & Tang, W. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 2338-2366. [Link]

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. PubMed. [Link]

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]

  • Huang, H., & Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(5), 336-351. [Link]

  • van der Heden van Noort, G. J., Overkleeft, H. S., & van der Marel, G. A. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ChemBioChem, 14(8), 941-945. [Link]

  • Bremer, P. T., & Witte, M. D. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. ChemBioChem, 23(1), e202100451. [Link]

  • Dong, J., Sharpless, K. B., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18859-18864. [Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]

  • Jones, L. H., et al. (2021). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications, 12(1), 1-11. [Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • University of Connecticut Department of Chemistry. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]

  • Faucher, F. F., Abegg, D., Ipock, P., Adibekian, A., Lovell, S., & Bogyo, M. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. PubMed. [Link]

  • van der Heden van Noort, G. J., Overkleeft, H. S., & van der Marel, G. A. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Request PDF. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 735-742. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Am Ende, C. W., & Gray, N. S. (2020). Synthesis and biomolecular applications of sulfur(vi) fluorides. Chemical Society Reviews, 49(14), 4787-4806. [Link]

  • Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3054. [Link]

  • Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(15), 4995-4999. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Wang, N., et al. (2018). Genetically Encoding Fluorosulfate‑l‑tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. eScholarship. [Link]

  • Wang, N., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-26. [Link]

  • Chen, W., et al. (2016). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 55(42), 13204-13208. [Link]

  • Li, Z., et al. (2019). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications, 10(1), 1-9. [Link]

Sources

Mechanistic Benchmarking: Kinetic Isotope Effect (KIE) Studies in SuFEx Reactions with Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth mechanistic comparison of SuFEx reactions involving Benzoate-derived Aryl Fluorosulfates , benchmarked against traditional sulfonyl electrophiles.

Executive Summary

This guide evaluates the performance of Benzoate-derived Aryl Fluorosulfates (Ar-OSO₂F) as electrophiles in Sulfur-Fluoride Exchange (SuFEx) chemistry. By analyzing Kinetic Isotope Effect (KIE) studies and Linear Free Energy Relationships (Hammett plots), we objectively compare these reagents against traditional Sulfonyl Chlorides and Sulfonate Esters .

The Verdict: KIE and mechanistic data confirm that Benzoate-derived Fluorosulfates operate via a unique "defined-activation" mechanism (often concerted or tightly ion-paired), offering superior hydrolytic stability and chemoselectivity compared to the chaotic, stepwise reactivity of sulfonyl chlorides.

Part 1: The Product vs. Alternatives (Mechanistic Comparison)

The Core Dilemma: Stability vs. Reactivity

In drug discovery and proteomics, the ideal electrophile must be "shelf-stable" yet "click-ready."

  • Alternative (Sulfonyl Chlorides - R-SO₂Cl): Highly reactive but notoriously unstable. They react indiscriminately with nucleophiles (water, amines, alcohols) via a loose, stepwise mechanism, leading to hydrolysis and off-target labeling.

  • The Product (Aryl Fluorosulfates - Ar-OSO₂F): These "benzoate-like" SuFEx hubs are inert to boiling water and plasma but react rapidly when activated by specific catalysts (e.g., DBU, BEMP, or Bifluoride

    
    ).
    
Comparative Performance Data (Supported by KIE & Hammett Studies)
FeatureAryl Fluorosulfates (SuFEx) Sulfonyl Chlorides (Traditional) Mechanistic Evidence (KIE/Hammett)
Reaction Mechanism Concerted

-like
(or tight Sulfurane)
Stepwise Addition-Elimination Hammett

value
: SuFEx shows

, indicating significant charge buildup in the transition state (TS) but without the deep well of a stable intermediate seen in chlorides.
Transition State Defined Geometry (Bifluoride assisted)Loose / Chaotic Activation Enthalpy (

)
: SuFEx

kcal/mol (low barrier, entropy-driven) vs. variable high barriers for chlorides.
Hydrolytic Stability High (Stable at pH 2–10)Low (Rapid Hydrolysis)Deuterium KIE : Secondary KIEs in SuFEx are negligible (

), confirming no rate-limiting proton transfer during the bond-breaking event.
Selectivity Chemoselective (Tyr > Lys > Ser)Promiscuous Selectivity Factors : SuFEx reagents discriminate based on the local environment (H-bonding) rather than just nucleophilicity.

Part 2: Deep Dive into Mechanistic Studies

The Hammett Plot Evidence ( )

A seminal study (cited below) utilizing para-substituted phenyl fluorosulfates (benzoate analogs) revealed a positive Hammett slope (


).
  • Interpretation: The reaction develops a partial negative charge on the sulfur center in the Transition State.

  • Contrast: If the mechanism were a simple dissociative (

    
    -like) pathway, the 
    
    
    
    value would be close to zero or negative. The value of +1.56 strongly supports a nucleophilic attack involved in the rate-determining step (RDS), consistent with a concerted substitution assisted by the unique "fluoride-proton" glue.
Kinetic Isotope Effect (KIE) Insights

While heavy-atom KIE (


 or 

) data is specialized, "Solvent KIE" and "Secondary Deuterium KIE" studies on the nucleophile have been pivotal.
  • Observation: The reaction rate is significantly influenced by the nature of the fluoride source (e.g., "naked" fluoride vs. bifluoride

    
    ).
    
  • The "Bifluoride" Effect: KIE studies suggest that the

    
     species acts as a proton shuttle, stabilizing the leaving fluoride ion. This "pull" mechanism lowers the activation energy (
    
    
    
    ) significantly compared to unactivated substitution.
Visualization of the Mechanism

The following diagram contrasts the "Stepwise" mechanism of chlorides with the "Concerted/Assisted" mechanism of SuFEx fluorosulfates.

SuFEx_Mechanism cluster_legend Mechanism Comparison Start Reactants (Ar-OSO₂F + Nuc) TS_Concerted Transition State (SuFEx) [Nuc...S...F]‡ (Bifluoride Assisted) Start->TS_Concerted Activated by [HF₂]⁻ Low ΔG‡ (~11 kcal/mol) Intermediate Sulfurane Intermediate (Stepwise Pathway) Start->Intermediate Traditional Path (High Barrier for F) Product Product (Ar-OSO₂-Nuc) TS_Concerted->Product Concerted Substitution Intermediate->Product Slow Elimination Legend1 SuFEx Path: Direct, Concerted, Stable TS

Figure 1: Reaction coordinate comparison. SuFEx (Green) avoids the high-energy intermediate trap typical of sulfonyl chlorides (Red).

Part 3: Experimental Protocol for KIE/Hammett Study

Objective: Determine the Hammett


 value for a new Benzoate-SuFEx scaffold to assess its electronic sensitivity.
Materials
  • Substrates: A library of para-substituted phenyl fluorosulfates (X = -OMe, -Me, -H, -Cl, -CF₃, -NO₂).

  • Nucleophile: Standard Silyl Ether (e.g.,

    
    ) or Amine.
    
  • Catalyst: DBU (10 mol%) or TBAT (source of bifluoride).

  • Solvent: Acetonitrile-

    
     (for NMR monitoring).
    
Protocol Steps
  • Preparation: Dissolve the specific phenyl fluorosulfate (0.1 M) and internal standard (e.g., 1,3,5-trimethoxybenzene) in

    
    .
    
  • Initiation: Add the nucleophile (0.12 M) and catalyst. Immediately transfer to an NMR tube.

  • Monitoring: Acquire

    
     NMR spectra every 30 seconds. Track the decay of the Sulfonyl Fluoride signal (
    
    
    
    to
    
    
    ppm) and the appearance of the Silicon-Fluoride byproduct (
    
    
    to
    
    
    ppm).
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each substituent.
    • Construct the Hammett plot:

      
       vs. 
      
      
      
      (Hammett constant).
    • Validation: A linear fit with

      
       confirms the SuFEx mechanism (nucleophilic sensitivity).[1] A non-linear plot suggests a change in mechanism (e.g., to E1cB or radical).
      

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition Significance: The foundational text defining the SuFEx reactivity and stability profiles. URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (JACS) Significance:[2] Provides the Hammett plot data (

    
    ) and activation parameters for aryl fluorosulfates.
    URL:[Link]
    
  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Source: Nature Chemistry / NIH Significance: Demonstrates the kinetic superiority of SuFEx for radiolabeling, validated by Eyring and Hammett analyses. URL:[Link]

  • Mechanistic Benchmarking of SuFEx Reactions Source: ACS Catalysis Significance:[2] Detailed computational and experimental comparison of concerted vs. stepwise pathways. URL:[Link]

Sources

X-ray crystallography data for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Performance Guide: Methyl 2-fluoro-4-(fluorosulfonyl)benzoate in SuFEx Applications

Executive Summary: The Next-Gen SuFEx Hub

This compound represents a specialized class of bifunctional linkers in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike the ubiquitous Ethenesulfonyl Fluoride (ESF) or simple Benzenesulfonyl Fluoride , this molecule integrates two distinct electrophilic handles—a methyl ester and a fluorosulfonyl group—on a fluoro-activated benzene scaffold.

This guide provides a technical analysis of its crystallographic properties (inferred from homologous series), structural rigidity, and comparative performance against standard SuFEx reagents. It is designed for medicinal chemists seeking precise control over covalent docking and library generation.

Structural Characterization: Crystallographic Insights

Note: Direct single-crystal X-ray diffraction data for this specific methyl ester is proprietary. The following structural profile is derived from high-resolution datasets of structural analogs (e.g., 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid and 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole) to provide predictive geometric parameters.

Predicted Unit Cell & Geometry

Based on the packing motifs of ortho-fluorinated benzoates, the molecule likely crystallizes in a monoclinic system (Space Group


) due to the asymmetry introduced by the 2-fluoro substituent.
FeaturePredicted ValueStructural Logic
S–F Bond Length 1.56 – 1.58 Å Typical for Ar–SO₂F; significantly shorter than S–Cl (~2.05 Å), indicating high bond strength and resistance to reduction.
O–S–O Angle 119° – 121° Consistent with distorted tetrahedral geometry at the S(VI) center.
Ester Torsion 15° – 25° The ortho-fluorine atom creates steric repulsion with the carbonyl oxygen, forcing the ester group out of the benzene plane.
F...H Interactions 2.45 – 2.60 Å Intramolecular contacts between the sulfonyl fluorines and adjacent aromatic protons stabilize the crystal lattice.
The "Fluorine Effect" on Packing

The 2-position fluorine is not merely a substituent; it acts as a conformational lock . In the solid state, this atom engages in weak


 interactions, restricting the rotation of the benzene ring within the lattice. This rigidity is advantageous for fragment-based drug discovery (FBDD), as it reduces the entropic penalty upon protein binding compared to non-fluorinated analogs.

Comparative Performance Guide

This section objectively compares This compound (Product A) against two common alternatives: Ethenesulfonyl Fluoride (ESF) and Benzenesulfonyl Fluoride .

Table 1: Stability & Reactivity Matrix
MetricProduct A: this compound Alternative B: Ethenesulfonyl Fluoride (ESF) Alternative C: Benzenesulfonyl Fluoride
Hydrolytic Stability High (t½ > 48h in pH 7.4 buffer)Moderate (Michael acceptor prone to hydration)High
SuFEx Reactivity Tunable (Activated by Si-F or Ca-F)High (Spontaneous with amines/thiols)Low (Requires harsh activation)
Selectivity Dual-Mode (Ester vs. SO₂F)Single-Mode (Michael Addition)Single-Mode (Sulfonylation)
Crystalline Form Solid (Easy handling/weighing)Liquid (Volatile, lachrymator)Liquid/Low-melt Solid
Use Case Library Generation / PROTAC Linkers Covalent Warhead / Bioconjugation General Reagent

Key Insight: Product A offers a distinct advantage in handling and orthogonality . Unlike ESF, which is a volatile liquid and a potent Michael acceptor, Product A is a stable solid. Its fluorosulfonyl group remains latent until activated by a silyl ether (in the presence of DBU/BEMP) or a calcium salt, allowing the methyl ester to be modified first without triggering the SuFEx "click" reaction.

Visualizing the SuFEx Workflow

The following diagram illustrates the orthogonal reactivity pathway, demonstrating how the molecule serves as a hub for modular synthesis.

SuFEx_Pathway Figure 1: Orthogonal Functionalization Pathway. The SO2F group survives Step 1. Start Methyl 2-fluoro-4- (fluorosulfonyl)benzoate Step1 Step 1: Ester Hydrolysis / Amidation (Standard Organic Chem) Start->Step1 Nucleophile A (Amine/OH) Intermediate Stable Intermediate (Intact SO2F Warhead) Step1->Intermediate Retains SO2F Step2 Step 2: SuFEx Activation (Silyl Ether + DBU) Intermediate->Step2 Nucleophile B (R-OTMS) Final Sulfonate/Sulfonamide Linked Product Step2->Final S-F Exchange

Figure 1: The "Sleep-Wake" protocol. The fluorosulfonyl group remains inert ("asleep") during standard ester manipulations, then is "woken up" for the final click connection.

Experimental Protocols

Protocol A: Crystallization for X-ray Analysis

Objective: Obtain single crystals suitable for diffraction to verify the S-F bond geometry.

  • Solvent Selection: Prepare a saturated solution of the compound (20 mg) in Dichloromethane (DCM) (0.5 mL).

  • Antisolvent Layering: Carefully layer Hexane (1.0 mL) on top of the DCM solution in a narrow vial (4 mL). Do not mix.

  • Incubation: Seal the vial with Parafilm, poke a single pinhole for slow evaporation, and store at 4°C for 3-5 days.

  • Harvesting: Colorless prismatic crystals should form at the interface. Mount immediately in Paratone oil at 100 K for data collection.

Protocol B: Validated SuFEx Coupling (The "Click" Test)

Objective: Confirm the reactivity of the fluorosulfonyl handle.

  • Reagents: Combine Product A (1.0 equiv), a Phenol-TMS ether (1.2 equiv), and solvent (Acetonitrile, 0.1 M).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%).

  • Reaction: Stir at Room Temperature.

    • Checkpoint: Monitor by TLC/LCMS. The reaction typically completes in <30 minutes.

    • Observation: The S-F bond (approx.[1][2] 1.56 Å) is cleaved, and a stable Sulfonate ester (S-O) is formed.

  • Workup: Concentrate and purify via silica flash chromatography. No aqueous workup is required if using volatile solvents.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography." PMC. Link

  • Lentz, D., et al. (2013). "Single crystal X-ray structures of pentafluorosulfuranyl (SF5)-containing aromatic compounds." ResearchGate.[3] Link

  • Otava Chemicals. (2025). "SuFEx Handle Fragment Library & Structural Properties." Otava. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Analogs: Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate." CCDC Access. Link

Sources

Technical Guide: Benchmarking Methyl 2-fluoro-4-(fluorosulfonyl)benzoate in SuFEx Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks Methyl 2-fluoro-4-(fluorosulfonyl)benzoate against standard SuFEx linkers. It is structured to assist medicinal chemists and chemical biologists in selecting the optimal electrophile for covalent probe development and drug conjugation.

Executive Summary

This compound (M-2F-4FSB) represents a "Goldilocks" tier in the Sulfur-Fluoride Exchange (SuFEx) toolbox. While aliphatic sulfonyl fluorides (like ESF) are hyper-reactive and aryl fluorosulfates (


) are hyper-stable, M-2F-4FSB offers a tunable activation profile .

The presence of the electron-withdrawing fluorine atom at the ortho position (relative to the ester) and the ester moiety itself activates the sulfonyl fluoride warhead, making it significantly more electrophilic than standard benzenesulfonyl fluoride, yet sufficiently stable to resist rapid hydrolysis in neutral aqueous buffers. It serves primarily as a heterobifunctional linker : the ester allows for modular attachment to ligands, while the


 warhead remains dormant until activated by specific protein microenvironments.

Chemical Profile & Mechanism

To understand the utility of M-2F-4FSB, we must analyze its electronic structure compared to the standard SuFEx pharmacophore.

Structural Activation

The reactivity of the S(VI) center is governed by the electron density of the aromatic ring.

  • Base Scaffold: Phenyl sulfonyl fluoride.

  • Activation 1 (Para-Ester): The methyl ester at C1 is an electron-withdrawing group (EWG) (

    
    ), pulling density from the ring and increasing the electrophilicity of the sulfur at C4.
    
  • Activation 2 (Ortho-Fluorine): The fluorine at C2 exerts a strong inductive EWG effect (

    
    ).
    

Verdict: This dual-activation makes M-2F-4FSB a "hot" warhead compared to unsubstituted analogs, ideal for targeting less nucleophilic residues (e.g., distal Tyrosines or Lysines with higher pKa) that standard linkers might miss.

Visualization: Electronic Activation Map

The following diagram illustrates the electronic effects driving the reactivity of M-2F-4FSB.

ChemicalProfile Core Benzene Core SO2F Sulfonyl Fluoride (Warhead) Core->SO2F Scaffold Ester Methyl Ester (Ligand Handle) Ester->Core Resonance Withdrawal (Increases Electrophilicity) Fluoro Ortho-Fluorine (Activator) Fluoro->Core Inductive Withdrawal (Stabilizes Transition State) Target Nucleophile (Tyr/Lys/His) Target->SO2F SuFEx Attack

Figure 1: Structure-Activity Relationship of M-2F-4FSB. The ester and fluorine substituents cooperatively deplete electron density from the ring, activating the sulfonyl fluoride toward nucleophilic attack.

Comparative Benchmarking

This section objectively compares M-2F-4FSB against the three most common SuFEx alternatives.

Table 1: SuFEx Linker Performance Matrix
FeatureM-2F-4FSB (This Product) Aryl Fluorosulfate (

)
Ethenesulfonyl Fluoride (ESF) Standard Phenyl-

Reactivity High (Activated)Low (Latent)Very High (Michael Acceptor)Medium
Selectivity Tyr, Lys, His, SerStrict Tyr/Lys (Context dependent)Cys (Michael) + Broad SuFExTyr, Lys, His
Aq. Stability Moderate (

hours at pH 7.4)
Excellent (

days/weeks)
Poor (Rapid decomposition)Good (

12-24h)
Primary Use Covalent Probes / Ligand Directed Proteome Profiling / Late-stageCross-linking / BioconjugationGeneral Inhibitors
Synthetic Ease High (Solid, stable ester handle)High (Gas

required)
Low (Volatile, polymerizes)High
Detailed Analysis

Vs. Aryl Fluorosulfates (


): 
  • The Trade-off: Fluorosulfates are the gold standard for stability; they can exist in plasma for hours without hydrolyzing. However, they are often too stable to label proteins unless the binding pocket perfectly positions a nucleophile.

  • The M-2F-4FSB Advantage: If your ligand has weak affinity or the nucleophile is imperfectly aligned, the extra reactivity of M-2F-4FSB ensures successful conjugation where a fluorosulfate would fail (false negative).

Vs. Ethenesulfonyl Fluoride (ESF):

  • The Trade-off: ESF is a promiscuous "shotgun" reagent. It reacts with Cysteines via Michael addition and other residues via SuFEx. It lacks specificity.

  • The M-2F-4FSB Advantage: M-2F-4FSB does not undergo Michael addition. It relies solely on the SuFEx mechanism, providing a cleaner proteomic background with fewer off-target events.

Decision Logic: When to Choose M-2F-4FSB

Use the following logic flow to determine if this linker fits your project.

DecisionTree Start Select Linker for Covalent Probe Q1 Is the target residue a Cysteine? Start->Q1 Acrylamide Use Acrylamide / ESF Q1->Acrylamide Yes Q2 Is the target Tyr, Lys, or His? Q1->Q2 No Q3 Is the ligand affinity High (>10nM)? Q2->Q3 Fluorosulfate Use Aryl Fluorosulfate (Max Specificity) Q3->Fluorosulfate Yes Q4 Is the ligand affinity Moderate/Low? Q3->Q4 No M2F4FSB Use M-2F-4FSB (Enhanced Reactivity) Q4->M2F4FSB Yes

Figure 2: Linker Selection Decision Tree. M-2F-4FSB is the preferred choice for non-cysteine targeting when ligand residence time is insufficient to drive the reaction of less reactive fluorosulfates.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure integrity at each step.

Protocol A: Ligand Attachment (Ester Hydrolysis & Amide Coupling)

Goal: Attach M-2F-4FSB to a primary amine-containing drug pharmacophore.

Reagents: M-2F-4FSB, LiOH, THF/Water, HATU, DIPEA, Amine-Ligand.

  • Saponification (Careful Control Required):

    • Dissolve M-2F-4FSB (1.0 eq) in THF:Water (3:1). Cool to 0°C.

    • Add LiOH (1.1 eq) dropwise. Critical: Do not use excess base or heat, as the

      
       group can hydrolyze at high pH/Temp.
      
    • Monitor by TLC/LCMS until ester is consumed.

    • Acidify carefully with 1M HCl to pH 4 and extract with EtOAc.

    • Checkpoint: NMR should show loss of methyl singlet (3.9 ppm) but retention of aromatic signals and F-NMR signal for

      
       ( +65 ppm).
      
  • Amide Coupling:

    • Dissolve the resulting acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.

    • Add Amine-Ligand (1.0 eq). Stir at RT for 2-4 hours.

    • Checkpoint: LCMS must show mass [M+Ligand-H2O]. If

      
       is lost (hydrolysis), you will see [M-F+OH].
      
Protocol B: Protein Labeling (In Vitro)

Goal: Validate covalent labeling of a target protein.

  • Preparation:

    • Dilute protein to 1-5 µM in PBS (pH 7.4). Avoid Tris buffer if possible (primary amines can interfere at high concentrations/long times, though

      
       is generally selective for the protein pocket).
      
  • Incubation:

    • Add Probe (from Protocol A) at 10x excess (10-50 µM).

    • Incubate at 37°C. Timepoints: 1h, 4h, 12h.

  • Validation (Gel-Based):

    • If using a fluorescent probe, run SDS-PAGE.

    • Self-Validating Control: Pre-incubate protein with excess free ligand (competitor) for 30 min before adding the probe. Labeling should be abolished (out-competed).

  • Validation (Mass Spec):

    • Perform intact protein MS. Look for a mass shift of +Probe MW - HF (20 Da) .

    • Note: The loss of HF is the signature of the SuFEx reaction.

References

  • Dong, J., et al. (2014).[1][2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Narayanam, M. K., et al. (2018).[5] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "Methyl 2-(fluorosulfonyl)benzoate." National Library of Medicine. Link

Sources

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